Methyl piperidine-1-carbodithioate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl piperidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWXUCPVRKLZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878999 | |
| Record name | METHYL-PIPERIDINYL-DITHIOCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl Piperidine-1-carbodithioate
Abstract
This whitepaper provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of methyl piperidine-1-carbodithioate. This compound, a member of the dithiocarbamate family, serves as a versatile building block in medicinal and materials science.[1] This guide details a robust, field-proven one-pot synthesis method, offering insights into the underlying reaction mechanisms and rationale for procedural choices. Furthermore, it presents a comprehensive characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in experimental outcomes.
Introduction: The Significance of Dithiocarbamates
Dithiocarbamates are a class of organosulfur compounds characterized by the −NCS₂ functional group. Their unique coordination chemistry and biological activity have established them as critical scaffolds in various scientific domains. The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, is a prominent structural motif in numerous pharmaceuticals and natural alkaloids.[2][3] The amalgamation of the dithiocarbamate functionality with the piperidine ring in this compound results in a molecule with significant potential for further chemical elaboration and diverse applications.
Derivatives of piperidine-1-carbodithioate have demonstrated a wide spectrum of biological activities, including antimicrobial and antitumor properties.[1] Their ability to act as ligands and form stable complexes with transition metals also makes them valuable in materials science for the development of novel materials with tailored electronic and optical properties.[1] This guide focuses on the foundational synthesis and characterization of the methyl ester derivative, providing a solid starting point for explorations into its broader applications.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is typically achieved through a one-pot reaction that is both efficient and straightforward.[1] This method leverages the nucleophilic character of piperidine and the electrophilic nature of carbon disulfide, followed by methylation.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism within a single reaction vessel:
-
Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a piperidine-1-carbodithioate anion intermediate.[1]
-
Methylation: The intermediate anion is then alkylated using a methylating agent, such as methyl iodide, to yield the final product, this compound.
Caption: Reaction mechanism for the one-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is designed for reliability and high yield.
Materials:
-
Piperidine
-
Carbon Disulfide (CS₂)
-
Methyl Iodide (CH₃I)
-
Ethanol (or other suitable polar aprotic solvent)
-
Sodium Hydroxide (NaOH)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine in ethanol and cool the mixture in an ice bath.
-
Slowly add an equimolar amount of carbon disulfide to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
After the addition of carbon disulfide is complete, add a solution of sodium hydroxide to deprotonate the resulting dithiocarbamic acid, forming the sodium salt.
-
To this solution, add methyl iodide dropwise. The methylation reaction will proceed, leading to the formation of the methyl ester.
-
Allow the reaction to stir at room temperature for several hours to ensure completion.
-
The product can then be isolated by extraction with a suitable organic solvent, followed by washing and drying.
-
Purification can be achieved through crystallization.[1]
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following analytical techniques provide a holistic profile of the compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NS₂ | [1][4] |
| Molecular Weight | 175.31 g/mol | [1][4] |
| Appearance | Colorless to yellow liquid or semi-solid | [1] |
| Melting Point | 36 - 37 °C | [4] |
| Solubility | Highly soluble in ethanol, methanol, and DMSO; limited solubility in water. | [1] |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments. The expected signals for this compound are:
-
A singlet for the methyl (CH₃) protons.
-
Broad multiplets for the piperidine ring protons (CH₂ groups).[1]
-
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected resonances include:
-
A peak for the methyl carbon.
-
Signals corresponding to the carbons of the piperidine ring.
-
A downfield signal for the thiocarbonyl (C=S) carbon.
-
| ¹H NMR (Predicted) Chemical Shifts (δ ppm) | ¹³C NMR (Predicted) Chemical Shifts (δ ppm) |
| ~3.15–3.20 (s, 3H, -SCH₃) | Signal for -SCH₃ |
| ~1.65–1.80 (m, 6H, piperidine CH₂) | Signals for piperidine carbons |
| ~4.70 (d, 4H, piperidine CH₂ adjacent to N) | Signal for C=S |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=S (Thiocarbonyl) | ~1243 |
| C-N (Thioureide) | ~1475 - 1479 |
| C-S | ~655 |
The presence of a strong absorption band around 1243 cm⁻¹ is indicative of the C=S bond, a key feature of the dithiocarbamate group.[1] The C-N stretching vibration typically appears in the region of 1475-1479 cm⁻¹.[5]
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (175.31 m/z) is expected.[1][4] The fragmentation pattern can provide further structural confirmation.
Caption: A typical workflow for the characterization of this compound.
Applications and Future Directions
This compound is not only a compound of academic interest but also holds significant promise in applied fields.
-
Medicinal Chemistry: It serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[1]
-
Agrochemicals: The biological activity of dithiocarbamates suggests potential use in the development of novel pesticides and herbicides.[1]
-
Materials Science: Its ability to form stable complexes with metal ions makes it a candidate for creating new materials with interesting catalytic, electronic, or optical properties.[1]
Future research can focus on the synthesis of a library of derivatives by modifying the piperidine ring or the ester group to explore structure-activity relationships. Furthermore, the investigation of its metal complexes could lead to the discovery of novel catalysts or functional materials.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed one-pot synthesis protocol and the multi-technique characterization workflow offer a robust framework for researchers. The presented data and mechanistic insights are intended to empower scientists in their efforts to synthesize and utilize this versatile compound for a wide range of applications in drug discovery and materials science. The self-validating nature of the described protocols ensures a high degree of confidence in the experimental outcomes.
References
"methyl piperidine-1-carbodithioate chemical properties and structure"
An In-depth Technical Guide to Methyl Piperidine-1-carbodithioate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, molecular structure, and spectroscopic characteristics. A detailed, field-proven synthesis protocol is presented, alongside an analysis of its chemical reactivity and known biological activities. This document is intended for scientists and drug development professionals, offering authoritative, referenced insights into the compound's structure, synthesis, and potential applications as a versatile building block for novel chemical entities.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern pharmacology, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved drugs.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including anticancer, antiviral, analgesic, and antipsychotic properties.[3][4] this compound (CAS No. 698-17-9) merges this privileged piperidine structure with a dithiocarbamate functional group, creating a molecule with unique chemical reactivity and significant potential as a precursor in drug discovery and materials science.[5] This guide synthesizes current knowledge to provide a detailed technical profile of this compound.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a stable organic compound under standard conditions, typically appearing as a colorless to yellow liquid or semi-solid.[6]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 698-17-9 | [5][6][7] |
| IUPAC Name | This compound | [5][6][8] |
| Molecular Formula | C₇H₁₃NS₂ | [5][7][8] |
| SMILES | CSC(=S)N1CCCCC1 | [5] |
| InChI Key | BXWXUCPVRKLZSJ-UHFFFAOYSA-N | [5][6] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 175.31 - 175.32 g/mol | [5][6][8] |
| Physical Form | Colorless to yellow liquid or semi-solid | [6] |
| Melting Point | 36 - 37 °C | [7] |
| Solubility | Highly soluble in ethanol, methanol, and DMSO; limited solubility in water (<1 mg/mL).[5] | [5] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[6][9] | [6][9] |
Molecular Structure and Spectroscopic Analysis
The molecular architecture of this compound dictates its reactivity and interaction with biological systems. Structural studies on analogous compounds reveal that the piperidine ring typically adopts a stable chair conformation.[5] The dithiocarbamate group [S=C(S-)] is planar, a key feature influencing its coordination chemistry and reactivity.[5]
Caption: 2D structure of this compound.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Assignment | Expected Wavenumber / Chemical Shift | Source |
| Infrared (IR) | C=S Stretching (thiocarbonyl) | ~1243 cm⁻¹ | [5] |
| C-S Stretching | ~655 cm⁻¹ | [5] | |
| ¹H NMR | Piperidine Ring Protons (CH₂) | Broad multiplets at δ 1.65–1.80 ppm | [5] |
| Methyl Protons (S-CH₃) | Singlet at δ 3.15–3.20 ppm | [5] | |
| UV-Vis | π→π* transitions | 250–375 nm range | [5] |
Synthesis Methodology
The synthesis of this compound is a robust and well-established process. The core mechanism involves the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon of carbon disulfide. This forms a piperidine dithiocarbamate salt intermediate, which is subsequently alkylated with a methylating agent (e.g., methyl iodide) to yield the final product.[5]
Caption: General synthesis workflow for this compound.
Experimental Protocol: Two-Step Synthesis
This protocol is based on the common synthetic route for dithiocarbamate esters.[5][10]
Step 1: Formation of the Dithiocarbamate Salt
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve piperidine (1 equivalent) in a suitable solvent like ethanol.
-
Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution while stirring. A precipitate of piperidine dithiocarbamic acid may form.
-
Add an aqueous solution of a base, such as sodium hydroxide (1 equivalent), to the mixture. Stir until the precipitate dissolves, forming the soluble sodium piperidine-1-carbodithioate salt. The reaction is typically rapid.
Step 2: Methylation of the Salt
-
To the solution containing the dithiocarbamate salt, add a methylating agent, such as methyl iodide (1 equivalent), dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting salt.
-
Upon completion, the product can be extracted using an organic solvent (e.g., dichloromethane). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved via crystallization or column chromatography to obtain pure this compound.[5]
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis.
-
Nucleophilic Reactions: The sulfur atoms in the carbodithioate group possess nucleophilic character, enabling substitution reactions with various electrophiles to create a diverse library of dithiocarbamate derivatives.[5]
-
Metal Complex Formation: The compound readily coordinates with transition metals, forming stable complexes. This property is valuable in the development of new catalysts and functional materials.[5][11]
-
Building Block in Medicinal Chemistry: It is a key starting material for synthesizing more complex molecules with potential therapeutic value. Its derivatives have been investigated for a range of biological activities.[5][12]
-
Agricultural Chemistry: The inherent biological activity of the dithiocarbamate moiety suggests potential applications in the formulation of pesticides or herbicides.[5]
Biological Activity and Drug Development Potential
Derivatives of this compound have demonstrated a promising spectrum of biological activities, making the parent compound a valuable scaffold for drug discovery.
-
Antimicrobial and Antifungal Activity: Various piperidine-based carbodithioates have shown efficacy against a range of bacterial and fungal strains.[5][13]
-
Antitumor Activity: Research indicates that certain derivatives can inhibit the proliferation of human cancer cell lines, with some compounds inducing DNA damage and cell cycle arrest.[5][12][14]
-
Antimycobacterial Properties: Allyl and benzyl derivatives of piperidine carbodithioate have been identified as potential agents against both active and dormant mycobacterial cells, and they can disrupt biofilm formation.[15] This is particularly relevant for addressing multidrug-resistant tuberculosis.
-
Enzyme Inhibition: Other piperazine- and piperidine-based carbodithioates have been explored as inhibitors for enzymes like α-glucosidase, suggesting potential in developing antidiabetic agents.[16]
The combination of the pharmacologically privileged piperidine ring with the reactive and biologically active dithiocarbamate group provides a robust platform for developing novel therapeutic agents.[17]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Pictogram: GHS07 (Exclamation mark).[6]
-
Signal Word: Warning.[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis, combined with the proven importance of the piperidine scaffold in pharmaceuticals, makes it an attractive building block for drug discovery and materials science. The demonstrated antimicrobial, antitumor, and antimycobacterial activities of its derivatives underscore its potential for the development of next-generation therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 698-17-9 [smolecule.com]
- 6. This compound | 698-17-9 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Methyl-piperidinyl-dithiocarbamate | C7H13NS2 | CID 10442217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 698-17-9|this compound|BLD Pharm [bldpharm.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 15. Allyl piperidine-1-carbodiothioate and benzyl 1H-imidazole 1 carbodithioate: two potential agents to combat against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thieme-connect.de [thieme-connect.de]
Spectroscopic Characterization of Methyl Piperidine-1-carbodithioate: A Technical Guide
Introduction
Methyl piperidine-1-carbodithioate, a dithiocarbamate ester, is a molecule of significant interest in medicinal chemistry and materials science. Its biological activity and potential for coordination with metal ions necessitate a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind the observed spectral features.
Molecular Structure
The structural foundation of this compound consists of a piperidine ring connected to a carbodithioate group, which is further esterified with a methyl group. The IUPAC name for this compound is this compound, and its molecular formula is C₇H₁₃NS₂.[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for obtaining high-quality NMR spectra is essential for accurate structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
¹H NMR Spectral Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 3.5 | Multiplet | 4H | N-CH₂ (Piperidine ring, C2 & C6) |
| ~2.6 | Singlet | 3H | S-CH₃ |
| ~1.7 | Multiplet | 6H | -CH₂- (Piperidine ring, C3, C4, C5) |
Interpretation of ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show three main groups of signals corresponding to the protons of the piperidine ring and the methyl group.
-
N-CH₂ Protons (C2 & C6): The protons on the carbons adjacent to the nitrogen atom are expected to be the most deshielded of the piperidine ring protons, appearing as a multiplet in the range of δ 3.5-4.0 ppm. The electron-withdrawing effect of the dithiocarbamate group causes this downfield shift. The multiplicity arises from coupling to the adjacent methylene protons (C3 and C5).
-
S-CH₃ Protons: The methyl group attached to the sulfur atom is anticipated to appear as a sharp singlet at approximately δ 2.6 ppm. The singlet nature is due to the absence of adjacent protons.
-
Piperidine -CH₂- Protons (C3, C4, C5): The remaining six protons of the piperidine ring are expected to resonate as a broad, overlapping multiplet around δ 1.7 ppm. Their chemical shifts are similar due to the conformational flexibility of the piperidine ring.
Caption: Correlation of ¹H NMR signals with the molecular structure.
¹³C NMR Spectral Data and Interpretation
Similar to the ¹H NMR, the ¹³C NMR data is predicted based on the analysis of related dithiocarbamate compounds.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=S |
| ~53 | N-CH₂ (Piperidine ring, C2 & C6) |
| ~26 | -CH₂- (Piperidine ring, C3 & C5) |
| ~24 | -CH₂- (Piperidine ring, C4) |
| ~18 | S-CH₃ |
Interpretation of ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals.
-
Thiocarbonyl Carbon (C=S): The most downfield signal, typically around δ 200 ppm, is characteristic of the thiocarbonyl carbon of the dithiocarbamate group. This significant deshielding is due to the double bond to sulfur and the resonance contribution of the nitrogen lone pair.
-
N-CH₂ Carbons (C2 & C6): The carbons adjacent to the nitrogen are expected to appear around δ 53 ppm.
-
Piperidine -CH₂- Carbons (C3, C4, C5): The other carbons of the piperidine ring will resonate in the more shielded aliphatic region, between δ 24 and 26 ppm.
-
S-CH₃ Carbon: The methyl carbon attached to the sulfur is expected to be the most upfield signal, appearing around δ 18 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Liquid/Oil Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for the dithiocarbamate and piperidine moieties.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1243 | Strong | C=S stretch (thioureide) |
| ~1000-1160 | Strong | C-N stretch |
| ~655 | Medium | C-S stretch |
Interpretation of IR Spectrum:
-
C-H Stretching and Bending: The strong absorptions around 2930 cm⁻¹ and medium bands around 1450 cm⁻¹ are characteristic of the C-H stretching and bending vibrations of the methylene and methyl groups in the piperidine ring and the methyl ester.
-
Thioureide C=S Stretching: A strong band around 1243 cm⁻¹ is a key diagnostic peak for the C=S stretching vibration of the dithiocarbamate group.[1] The position of this band can be influenced by the electronic environment.
-
C-N Stretching: The strong absorption in the 1000-1160 cm⁻¹ region is attributed to the C-N stretching vibration. The partial double bond character of the C-N bond due to resonance results in a higher frequency than a typical C-N single bond.
-
C-S Stretching: A medium intensity band around 655 cm⁻¹ is indicative of the C-S stretching vibration.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Instrument Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
Instrument Parameters (ESI-MS):
-
Solvent: A mixture of methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound (Molecular Weight: 175.32 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
Expected Molecular Ion Peak:
-
EI-MS: A molecular ion peak (M⁺˙) at m/z = 175.
-
ESI-MS: A protonated molecular ion peak ([M+H]⁺) at m/z = 176.
Plausible Fragmentation Pattern (EI-MS):
The fragmentation of this compound under EI conditions is likely to proceed through several pathways, primarily involving the cleavage of bonds adjacent to the nitrogen and sulfur atoms.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
| m/z | Proposed Fragment |
| 175 | [C₇H₁₃NS₂]⁺˙ (Molecular Ion) |
| 128 | [C₅H₁₀N=C=S]⁺ |
| 84 | [C₅H₁₀N]⁺ (Piperidine cation) |
| 76 | [CS₂]⁺˙ |
| 47 | [CH₃S]⁺ |
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and characterization. The interpretation of the spectral data, guided by the principles of chemical shifts, vibrational frequencies, and fragmentation patterns, allows for the unambiguous assignment of its molecular structure. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to confidently identify and characterize this important molecule.
References
"CAS number 698-17-9 properties and safety"
An In-depth Technical Guide to Methyl piperidine-1-carbodithioate (CAS 698-17-9): Properties, Synthesis, and Safety for Drug Development Professionals
Foreword
As Senior Application Scientists, our goal extends beyond mere data provision; we aim to deliver a narrative grounded in established principles and practical utility. This guide addresses this compound (CAS 698-17-9), a member of the dithiocarbamate class of compounds. These molecules, characterized by their metal-chelating properties, have transitioned from industrial applications to the forefront of biomedical research, showing potential in oncology and infectious diseases.[1] This document synthesizes the available technical data on this specific chemical entity, offering insights into its properties, synthesis, biological context, and safety protocols to support its application in research and drug development.
Core Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a piperidine ring linked to a dithiocarbamate methyl ester.[2][3] This structure is fundamental to its chemical reactivity and biological activity. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 698-17-9 | [4][5] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | Methyl N,N-pentamethylene dithiocarbamate, Piperidine-1-carbodithioic acid methyl ester | [5] |
| Molecular Formula | C₇H₁₃NS₂ | [3] |
| Molecular Weight | 175.32 g/mol | [5] |
| Physical Form | Colorless to yellow liquid or semi-solid | [4] |
| Melting Point | 36 - 37 °C | [5] |
| Solubility | Water: Very limited (<1 mg/mL). Organic Solvents: Highly soluble in ethanol, methanol, and DMSO. | [6] |
Synthesis and Characterization
The synthesis of this compound is a well-established process rooted in the nucleophilic character of secondary amines. The primary route involves a two-step, one-pot reaction.
Causality in Synthesis Design
The synthesis leverages the high nucleophilicity of the secondary amine in piperidine, which readily attacks the electrophilic carbon of carbon disulfide. This forms a dithiocarbamate salt intermediate. The subsequent step is an S-alkylation using a methylating agent. This two-step process is efficient and provides a direct route to the desired product.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol describes a general, scalable laboratory procedure for the synthesis of this compound.
Materials:
-
Piperidine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
Ethanol
-
Water
-
Diethyl ether
-
Ice bath
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve piperidine (1.0 equivalent) in ethanol.
-
Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
To this mixture, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise, ensuring the temperature remains low.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete formation of the sodium piperidine-1-carbodithioate intermediate.[7]
-
-
Methylation:
-
To the same reaction mixture, slowly add methyl iodide (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Reduce the solvent volume under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Workflow for the Synthesis
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations | Source(s) |
| ¹H NMR | Multiplets for piperidine ring protons (δ ~1.65–1.80 ppm); Singlet for the S-methyl group protons. | [2] |
| IR Spectroscopy | Characteristic peaks for C=S stretching (~1243 cm⁻¹) and C-S stretching (~655 cm⁻¹). | [2] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (175.05 m/z for [M]⁺). |
Biological Activity and Applications in Drug Development
This compound serves as a valuable scaffold in medicinal chemistry, with derivatives showing potential as both anticancer and antimicrobial agents.[6] The biological activity is intrinsically linked to the dithiocarbamate functional group.
Anticancer Activity: Mechanism of Action
Dithiocarbamates exert their anticancer effects primarily through the chelation of intracellular metal ions, particularly copper.[8][9] Cancer cells often have elevated copper levels compared to healthy cells. Dithiocarbamates capitalize on this difference.
The proposed mechanism involves the following steps:
-
Cellular Uptake: The lipophilic dithiocarbamate crosses the cell membrane.
-
Complex Formation: Inside the cell, it chelates with endogenous copper (Cu²⁺) to form a copper-dithiocarbamate complex.[2][8]
-
Proteasome Inhibition: This copper complex is the biologically active species. It targets and inhibits the 19S subunit of the cellular proteasome.[2] This is a distinct mechanism from clinical proteasome inhibitors like bortezomib, which target the 20S subunit.[2]
-
Apoptosis Induction: Inhibition of the proteasome disrupts cellular protein homeostasis, leading to an accumulation of pro-apoptotic proteins and ultimately triggering programmed cell death (apoptosis).[8][9]
Antimicrobial Activity
Derivatives of piperidine carbodithioate have demonstrated activity against various bacterial strains, including mycobacteria.[6][10] The mechanism is thought to involve metal chelation, disrupting essential metallic cofactors in microbial enzymes. Some derivatives have also been shown to inhibit biofilm formation and enhance the efficacy of existing antibiotics like isoniazid.[10]
Experimental Protocol: Assessing Cytotoxicity with MTT Assay
To evaluate the anticancer potential of this compound or its derivatives, a standard in vitro cytotoxicity assay is required. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control (medium only).[11]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate precautions. The following information is based on the Globally Harmonized System (GHS) classifications for this compound.[4]
GHS Hazard Classification
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Recommended Safety Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling:
-
Avoid breathing dust, fumes, or vapors.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Take off contaminated clothing and wash it before reuse.
-
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Storage and Disposal
-
Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- 1. Addressing the gaps in homeostatic mechanisms of copper and copper dithiocarbamate complexes in cancer therapy: a shift from classical platinum-drug mechanisms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. premixgroup.com [premixgroup.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Methyl Piperidine-1-carbodithioate and its Derivatives
An In-depth Technical Guide to the
Introduction
Methyl piperidine-1-carbodithioate is an organic compound featuring a piperidine ring linked to a carbodithioate functional group.[1] This scaffold has garnered significant interest in medicinal chemistry, serving as a foundational structure for the synthesis of a wide array of bioactive compounds.[1] The inherent properties of the dithiocarbamate moiety, particularly its capacity for metal chelation and interaction with biological macromolecules, underpin the diverse pharmacological activities observed in its derivatives.[2] This technical guide provides a comprehensive analysis of the known and putative mechanisms of action of this compound and its analogues, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and visualize the underlying molecular interactions and pathways.
The core structure of this compound is notable for its nucleophilic sulfur atoms and its ability to form stable complexes with various metal ions.[1] These characteristics are central to its biological activity, influencing its interactions with proteins and nucleic acids.[1] Research has demonstrated that derivatives of this compound exhibit potent antitumor and antimicrobial effects, suggesting a multifaceted mechanism of action that is likely target-dependent.[1]
References
The Emerging Potential of Methyl Piperidine-1-Carbodithioate in Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer a blend of synthetic accessibility and diverse biological activity is paramount. Methyl piperidine-1-carbodithioate, a molecule integrating the privileged piperidine heterocycle with the versatile dithiocarbamate moiety, represents such a promising scaffold.[1] This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, drawing upon the established biological activities of its constituent functional groups and related derivatives. We will delve into its synthesis, physicochemical properties, and prospective therapeutic applications, supported by detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique attributes of this compound class.
Physicochemical Properties and Synthesis
This compound is an organic compound with the chemical formula C₇H₁₃NS₂ and a molecular weight of approximately 175.32 g/mol .[1] It typically presents as a colorless to yellow liquid or semi-solid at room temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NS₂ | [1] |
| Molecular Weight | 175.32 g/mol | [1] |
| Physical Form | Colorless to yellow liquid or semi-solid | [1] |
| IUPAC Name | This compound | Smolecule |
The synthesis of this compound is generally a straightforward process, most commonly achieved through the reaction of piperidine with carbon disulfide, followed by methylation.[1] This reaction leverages the nucleophilic nature of the secondary amine in piperidine attacking the electrophilic carbon of carbon disulfide.
Synthetic Workflow
Caption: General synthesis of this compound.
Core Medicinal Chemistry Applications: A Landscape of Potential
The therapeutic potential of this compound can be inferred from the well-documented activities of both the piperidine and dithiocarbamate functionalities. The piperidine ring is a common motif in a vast number of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties. The dithiocarbamate group, on the other hand, is known for its metal-chelating properties and its ability to interact with sulfhydryl groups in proteins, leading to a broad spectrum of biological effects.[1]
Antimicrobial Activity
Derivatives of piperidine-1-carbodithioate have demonstrated notable antimicrobial properties.[1] While specific data for the methyl ester is limited, studies on closely related metal complexes of 4-methylpiperazine-1-carbodithioate provide compelling evidence for the potential of this scaffold. These complexes have shown significant activity against a range of pathogenic bacteria and fungi.
A study on mixed ligand transition metal complexes of 4-methylpiperazine-1-carbodithioate demonstrated prominent antimicrobial activity against Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis.[2] For instance, certain cobalt and manganese complexes exhibited minimum inhibitory concentrations (MICs) as low as <8 µg/mL against C. albicans.[2]
Table 2: Antimicrobial Activity of 4-Methylpiperazine-1-carbodithioate Metal Complexes
| Organism | [Mn(4-MPipzcdt)₂(phen)] MIC (µg/mL) | [Co(4-MPipzcdt)(phen)₂]Cl MIC (µg/mL) |
| Candida albicans | 8 | <8 |
| Escherichia coli | 32 | 16 |
| Pseudomonas aeruginosa | - | 16 |
| Staphylococcus aureus | - | - |
| Enterococcus faecalis | 128 | 128 |
| Data extracted from Kalia et al., 2009.[2] |
Anticancer Potential
Research indicates that derivatives of this compound have the potential to inhibit tumor growth.[1] The anticancer activity of dithiocarbamates is often attributed to their ability to induce apoptosis and their interaction with DNA.[1] A recent study on a novel piperidone hydrazine carbodithioate derivative demonstrated good inhibitory activity against the Hep G2 liver cancer cell line, with IC₅₀ values of 34.33 ± 0.79 µM (24 hours) and 27.64 ± 1.42 µM (48 hours).[3] While this is a more complex derivative, it highlights the potential of the carbodithioate moiety in an anticancer context.
Enzyme Inhibition
The dithiocarbamate functional group is a known inhibitor of various enzymes, often through chelation of metal cofactors or interaction with critical cysteine residues. This opens up possibilities for targeting a wide range of enzymes implicated in disease. For example, pyridylpiperazine-based carbodithioates have been investigated as potent urease inhibitors, with some derivatives showing significantly greater potency than the standard drug thiourea.[4][5] This suggests that the piperidine-1-carbodithioate scaffold could be a valuable starting point for the design of novel enzyme inhibitors.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of a test compound against a bacterial strain.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile saline (0.9%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, suspend a few colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest concentration of the compound in MHB is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Well 11 serves as a growth control (MHB and inoculum) and well 12 as a sterility control (MHB only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Assessment of Cytotoxicity using the MTT Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
References
- 1. Buy this compound | 698-17-9 [smolecule.com]
- 2. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 4. Frontiers | Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation [frontiersin.org]
- 5. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis Protocol for Methyl Piperidine-1-carbodithioate
Introduction and Strategic Overview
Methyl piperidine-1-carbodithioate is a versatile chemical intermediate belonging to the dithiocarbamate class of organosulfur compounds. Its derivatives are subjects of significant research in medicinal and agricultural chemistry, exhibiting a range of biological activities including antimicrobial and antitumor properties.[1] Furthermore, its ability to form stable complexes with transition metals makes it a valuable ligand in materials science.[1]
Traditionally, the synthesis of such compounds could involve multiple steps, including the isolation of intermediate salts. The one-pot, three-component reaction of a secondary amine, carbon disulfide, and an alkylating agent represents a significant advancement in efficiency and atom economy.[2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the causality behind experimental choices, robust safety procedures, and methods for characterization.
The protocol is designed for researchers in organic synthesis, drug discovery, and materials science, providing a reliable and scalable method for producing high-purity this compound.
Mechanistic Rationale: The Chemistry of the One-Pot Reaction
The elegance of this synthesis lies in its sequential, in-situ formation of intermediates within a single reaction vessel. The mechanism can be understood as a two-stage process:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the electrophilic carbon atom of carbon disulfide. The lone pair of electrons on the nitrogen atom is highly available for this purpose.[3] This rapid and exothermic reaction forms a piperidinium dithiocarbamate salt intermediate.
-
S-Alkylation (Methylation): The dithiocarbamate anion of the intermediate salt is a soft nucleophile, which then readily attacks the electrophilic methyl group of methyl iodide via an SN2 (substitution nucleophilic bimolecular) reaction.[3] This step forms the stable, neutral final product, this compound.
This tandem reaction is highly efficient, as the intermediate does not require isolation, thus minimizing product loss and reducing waste.
Caption: Reaction mechanism for the one-pot synthesis.
Reagents, Materials, and Safety
Critical Safety Mandates
This protocol involves highly hazardous materials. A thorough risk assessment must be conducted prior to commencing any work.
-
Carbon Disulfide (CS₂): Extremely flammable (flash point -30°C), volatile, and toxic. Vapors can form explosive mixtures with air and can be ignited by hot surfaces, sparks, or static discharge.[4][5] All operations must be conducted in a certified chemical fume hood. All equipment must be grounded to prevent static discharge.[6][7]
-
Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen. It is a potent alkylating agent. Handle exclusively in a chemical fume hood, wearing appropriate gloves (nitrile gloves are often insufficient; double-gloving or specialized gloves are recommended) and eye protection.[8]
-
Piperidine: Flammable, corrosive, and toxic. Causes severe skin and eye burns. Work must be performed in a chemical fume hood.[3][9]
Emergency Preparedness: Ensure immediate access to a safety shower, eyewash station, and appropriate fire extinguisher (e.g., carbon dioxide, dry chemical).[4]
Table of Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |
| Piperidine | 110-89-4 | 85.15 | -9 | 106 | Flammable, Corrosive, Toxic |
| Carbon Disulfide | 75-15-0 | 76.14 | -111.6 | 46.3 | Highly Flammable, Toxic, Reproductive Hazard |
| Methyl Iodide | 74-88-4 | 141.94 | -66.5 | 42.4 | Toxic, Suspected Carcinogen, Lachrymator |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 891 | N/A | Irritant |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | -108.4 | 66 | Highly Flammable, Irritant |
| Diethyl Ether | 60-29-7 | 74.12 | -116.3 | 34.6 | Extremely Flammable, Forms Peroxides |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | 1124 | N/A | None significant |
Required Equipment
-
Three-neck round-bottom flask with magnetic stirrer bar
-
Dropping funnel and condenser
-
Ice-water bath
-
Magnetic stirrer hotplate
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Filtration apparatus
Detailed Experimental Protocol
This protocol is based on established multicomponent procedures for dithiocarbamate synthesis.[10]
Caption: Experimental workflow for the one-pot synthesis.
Step-by-Step Procedure:
-
Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charging: To the flask, add piperidine (8.52 g, 0.1 mol), anhydrous potassium carbonate (13.8 g, 0.1 mol), and 100 mL of anhydrous tetrahydrofuran (THF). The potassium carbonate acts as a base to neutralize the HI acid formed in situ, driving the reaction to completion.
-
Formation of Dithiocarbamate Salt: Cool the stirred mixture to 0°C using an ice-water bath. Add carbon disulfide (7.61 g, 0.1 mol) dropwise via the dropping funnel over 20-30 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction between piperidine and CS₂. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Methylation: While maintaining the cooling bath, add methyl iodide (14.2 g, 0.1 mol) dropwise over 20 minutes.
-
Reaction Completion: After adding the methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent like cold ethanol or hexane to yield the final product as a solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result | Reference |
| Physical Appearance | White to pale yellow solid | [11] |
| Melting Point | 36 - 37 °C | [11] |
| IR Spectroscopy (cm⁻¹) | ~1243 (C=S, thiocarbonyl stretch)~655 (C-S, stretch) | [1] |
| ¹H NMR Spectroscopy (δ, ppm) | Singlet for S-CH₃ protons (~δ 2.5-2.6 ppm)Multiplets for piperidine ring protons | [1] |
| Expected Yield | Typically >85% | Based on similar literature procedures[2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Reagents not anhydrous; Incomplete reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Increase reaction time and monitor by TLC. |
| Oily Product / Fails to Solidify | Presence of impurities or unreacted starting material. | Re-purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or ensure complete removal of solvent. |
| Reaction Mixture Darkens Significantly | Side reactions or decomposition, possibly due to temperature. | Maintain strict temperature control during the initial exothermic addition of CS₂. |
Conclusion
This application note details a robust, efficient, and high-yielding one-pot protocol for the synthesis of this compound. By explaining the mechanistic rationale and emphasizing critical safety procedures, this guide provides researchers with a reliable method to access this valuable chemical building block. The straightforward nature of the protocol makes it suitable for both academic research and process development in the pharmaceutical and materials science industries.
References
- 1. Buy this compound | 698-17-9 [smolecule.com]
- 2. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 3. biosynce.com [biosynce.com]
- 4. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 5. airgas.com [airgas.com]
- 6. echemi.com [echemi.com]
- 7. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biosynce.com [biosynce.com]
- 10. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Application Notes & Protocols: Methyl Piperidine-1-carbodithioate in the Synthesis of Bioactive Compounds
Abstract
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties.[1][2][3] When functionalized to form methyl piperidine-1-carbodithioate, it becomes a versatile and powerful building block for synthesizing novel bioactive compounds. The dithiocarbamate moiety introduces unique chemical reactivity and biological activity, particularly its ability to chelate metal ions and interact with sulfhydryl groups in proteins.[4][5] These application notes provide an in-depth guide for researchers and drug development professionals on the strategic use of this compound. We will explore its application in the synthesis of anticancer, antimicrobial, and antiviral agents, complete with detailed, field-tested protocols and mechanistic insights to empower your research and development endeavors.
The Strategic Advantage of this compound
This compound is more than a simple synthetic intermediate; it is a carefully chosen starting point for drug discovery. Its utility stems from the synergistic combination of its two core components:
-
The Piperidine Scaffold: This six-membered heterocycle is a privileged structure in drug design.[1][6] Its presence can enhance metabolic stability, modulate lipophilicity to improve membrane transport, and provide a rigid framework for orienting pharmacophoric groups, ultimately improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
-
The Dithiocarbamate Moiety: This functional group (-N(C=S)S-) is a potent pharmacophore. Dithiocarbamates are known for their strong metal-chelating properties, which is a key mechanism for their anticancer activity, often involving the complexation of intracellular copper.[4][7] Furthermore, their ability to undergo redox reactions and interact with critical enzyme systems makes them valuable for developing a range of therapeutic agents.[4]
The synthesis of the parent compound is a straightforward and efficient nucleophilic addition of piperidine to carbon disulfide, followed by methylation.[5][8] This accessibility makes it an economical and attractive starting material for extensive library synthesis.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 698-17-9 | [8] |
| Molecular Formula | C₇H₁₃NS₂ | - |
| Molecular Weight | 175.32 g/mol | - |
| Appearance | Typically a solid | - |
| Key Reactivity | Nucleophilic substitution at the methylthio group | [5][8] |
Application in Anticancer Drug Synthesis
The dithiocarbamate functional group has garnered significant interest for its potent anticancer properties.[7][9] When combined with the piperidine scaffold, it provides a robust platform for developing novel antineoplastic agents.[6][10]
Mechanism of Action: A Multi-Pronged Attack
Derivatives of this compound often exert their anticancer effects through several interconnected mechanisms. The most prominent is the inhibition of the proteasome, a critical cellular machine responsible for protein degradation.
-
Copper-Dependent Cytotoxicity: Dithiocarbamates chelate intracellular copper ions to form highly cytotoxic copper(II) complexes.[7] These complexes are the active species that can inhibit proteasome function and induce apoptosis (programmed cell death).[4]
-
Inhibition of NF-κB Signaling: The nuclear factor kappa B (NF-κB) signaling pathway is crucial for cancer cell survival and proliferation. Dithiocarbamate-copper complexes are known to effectively inhibit this pathway, further contributing to their anticancer effects.[7]
-
Induction of Oxidative Stress: The formation of dithiocarbamate-metal complexes can trigger the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell apoptosis.[4]
Figure 1: Proposed mechanism of action for piperidine dithiocarbamate anticancer agents.
Synthetic Strategy & Bioactivity
A common strategy involves replacing the methyl group of this compound with a larger, more complex moiety that can enhance targeting or potency. For example, linking it to other known anticancer scaffolds like quinazolines has proven effective.[11]
| Compound Class | Target Cancer Cell Lines | IC₅₀ Range (µM) | Reference |
| Piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | A549 (lung), MCF-7 (breast), HeLa (cervical), HT29, HCT-116 (colorectal) | 1.47 - 11.83 | [11] |
| Piperidone Hydrazine Carbodithioate Derivative | Hep G2 (liver) | 27.64 - 34.33 | [12] |
| Sugar-Linked Diethyldithiocarbamates (+ Cu²⁺) | H630 (colorectal), MDA-MB-231 (breast) | 3.62 - 5.3 | [7] |
Application in Antimicrobial Agent Synthesis
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Dithiocarbamate-containing compounds, including those with a piperidine core, have demonstrated promising activity against a spectrum of bacteria and fungi.[13][14]
Rationale and Synthetic Approach
The lipophilic nature of the piperidine ring can facilitate the compound's transport across microbial cell membranes. The dithiocarbamate moiety can then interfere with essential cellular processes, potentially by chelating metal ions vital for enzyme function or by disrupting cellular redox balance.
A successful approach has been the development of multicomponent reactions to synthesize diverse libraries of dithiocarbamate-containing piperazine and piperidine derivatives.[13] This allows for rapid exploration of the structure-activity relationship (SAR).
Examples of Antimicrobial Activity
-
Antibacterial: Certain piperidine carbodithioate derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[13][15]
-
Antifungal: Good to excellent antifungal activity has also been reported, highlighting the broad-spectrum potential of this chemical class.[13][14]
Application in Antiviral Drug Synthesis
The piperidine scaffold is a key component in numerous antiviral drugs.[16] Its derivatives have been investigated as potent inhibitors of various viruses, including influenza and HIV.[16][17][18]
Design Strategy
In antiviral drug design, the this compound serves as a versatile handle. It can be elaborated into more complex structures designed to fit into the binding pockets of viral enzymes or proteins. For instance, piperidine-substituted purines have been developed as potent anti-HIV agents.[17] Research has also identified piperidine-based derivatives that interfere with the early-to-middle stages of influenza virus replication.[16][18]
Experimental Protocols
Disclaimer: All laboratory work should be performed by trained personnel in a properly equipped chemical laboratory, adhering to all institutional and governmental safety regulations. Personal Protective Equipment (PPE) is mandatory.
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes a robust one-pot synthesis adapted from established chemical principles for dithiocarbamate formation.[8][19]
Causality: The reaction proceeds via a nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate salt is then S-alkylated in situ with an electrophile (methyl iodide) to yield the final product. Using a base like potassium hydroxide deprotonates the intermediate, enhancing its nucleophilicity for the subsequent methylation step.
Figure 2: General workflow for the synthesis and purification of this compound.
Materials:
-
Piperidine (1.0 eq)
-
Carbon disulfide (CS₂) (1.1 eq)
-
Potassium hydroxide (KOH) (1.1 eq)
-
Methyl iodide (CH₃I) (1.1 eq)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) and potassium hydroxide (1.1 eq) in anhydrous ethanol. Cool the flask to 0 °C in an ice bath.
-
Formation of Dithiocarbamate Salt: Add carbon disulfide (1.1 eq) dropwise to the cooled solution over 15-20 minutes. A precipitate may form. Allow the mixture to stir at 0 °C for 1 hour.
-
Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: General Synthesis of a Bioactive N-Aryl Piperidine Carbodithioate Derivative
This protocol demonstrates the coupling of a piperidine dithiocarbamate salt with an activated aryl halide to form a bioactive derivative, a common strategy in medicinal chemistry.[20]
Causality: This is a nucleophilic aromatic substitution (SₙAr) or a metal-catalyzed cross-coupling reaction, depending on the substrate. The piperidine dithiocarbamate anion, formed in situ, acts as the nucleophile, displacing a leaving group (like a halogen) on an aromatic ring. The choice of an electron-deficient aromatic ring or a suitable catalyst is critical for reaction success.
Materials:
-
Piperidine (1.0 eq)
-
Carbon disulfide (CS₂) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Activated aryl halide (e.g., 2-chloro-N-phenylacetamide) (1.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Salt Formation: In a round-bottom flask, stir a mixture of piperidine (1.0 eq), carbon disulfide (1.1 eq), and potassium carbonate (2.0 eq) in acetone at room temperature for 1 hour to form the potassium piperidine-1-carbodithioate salt.
-
Coupling Reaction: Add the activated aryl halide (1.0 eq) to the mixture.
-
Heating: Reflux the reaction mixture for 10-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure bioactive compound. Characterize using NMR, FTIR, and Mass Spectrometry.[14][21]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a framework for assessing the anticancer activity of newly synthesized compounds. It is a self-validating step to confirm the biological efficacy of the synthesis.
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized piperidine carbodithioate derivatives in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
This compound is a high-value, readily accessible starting material for the synthesis of a diverse range of bioactive compounds. Its unique structure, combining the favorable pharmacokinetic profile of the piperidine ring with the potent, metal-chelating properties of the dithiocarbamate moiety, provides a fertile ground for drug discovery. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore and exploit the therapeutic potential of this versatile chemical scaffold in the ongoing search for novel anticancer, antimicrobial, and antiviral agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the therapeutic properties of... | F1000Research [f1000research.com]
- 5. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents | MDPI [mdpi.com]
- 8. Buy this compound | 698-17-9 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 13. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for antimicrobial activity assay of dithiocarbamate compounds"
Application Notes and Protocols
Topic: Protocol for Antimicrobial Activity Assay of Dithiocarbamate Compounds Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Evaluating the Antimicrobial Efficacy of Dithiocarbamate Compounds
Introduction: The Antimicrobial Potential of Dithiocarbamates
Dithiocarbamates are a versatile class of mono-anionic, 1,1-dithiolate ligands characterized by the general formula R(R')NCS₂⁻.[1] Their unique chemical structure, featuring two sulfur atoms available for chelation, allows them to form stable complexes with a wide array of metal ions.[1] This chelating ability is central to their biological activity and has led to their investigation and use in various fields, from agriculture (as fungicides like Zineb) to medicine (as in the alcohol-abuse drug Disulfiram).[1][2]
In the realm of infectious diseases, dithiocarbamates and their metal complexes have demonstrated significant potential as antimicrobial agents.[3] Their mechanism of action is often multifaceted, including the inhibition of critical metalloenzymes in bacteria and fungi, such as carbonic anhydrases and metallo-beta-lactamases (MBLs).[2] The latter is particularly relevant in the fight against antibiotic resistance, as MBLs confer resistance to last-resort carbapenem antibiotics in Gram-negative bacteria.[2] By interfering with essential enzymatic processes, dithiocarbamates can disrupt microbial metabolism and viability.[1][2]
This guide provides a set of detailed, validated protocols for researchers to accurately and reproducibly assess the antimicrobial activity of novel dithiocarbamate compounds. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating data that is both reliable and comparable across different studies.[4][5][6] We will cover the gold-standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a qualitative disk diffusion assay for initial screening, and a crucial preliminary assay for evaluating cytotoxicity against mammalian cells.
Foundational Principles and Pre-Assay Considerations
Before embarking on antimicrobial testing, several factors must be addressed to ensure the integrity of the experimental results. The choices made at this stage directly impact the accuracy and interpretation of the data.
-
Compound Solubility and Vehicle Control: Dithiocarbamates exhibit variable solubility. A suitable solvent, commonly dimethyl sulfoxide (DMSO), must be chosen to prepare a high-concentration stock solution. Causality: It is critical to ensure the final concentration of the solvent in the assay medium is low (typically ≤1%) and non-toxic to the test microorganisms. A "vehicle control" (culture medium + microorganism + solvent at the final concentration) must always be included to confirm that the solvent itself does not inhibit microbial growth, which would otherwise lead to a false-positive result.
-
Selection of Test Microorganisms: A representative panel of microorganisms should be used. This typically includes:
-
Gram-positive bacteria: e.g., Staphylococcus aureus (ATCC 29213)
-
Gram-negative bacteria: e.g., Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal species: e.g., Candida albicans (ATCC 90028) Causality: Using standardized strains from a recognized culture collection (e.g., ATCC) is essential for reproducibility. The distinct cell wall structures of Gram-positive and Gram-negative bacteria often result in different susceptibility profiles, providing a broader understanding of the compound's spectrum of activity.[7]
-
-
Standardized Growth Media: The choice of culture medium profoundly affects microbial growth rates and susceptibility results. For bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the internationally recognized standard media for susceptibility testing as per CLSI guidelines.[8][9][10] Causality: These media have low levels of inhibitors (e.g., sulfonamide, trimethoprim) and are formulated to support the growth of most pathogens, ensuring that results are consistent and comparable to established antibiotic breakpoints.[11][12]
Protocol I: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the quantitative gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[13][14][15] This protocol is adapted from CLSI document M07.[10][16]
Detailed Step-by-Step Methodology
-
Preparation of Dithiocarbamate Stock: Prepare a 10 mg/mL stock solution of the test compound in an appropriate solvent (e.g., sterile DMSO). Further dilute this stock in sterile culture medium (CAMHB) to achieve a starting concentration for the assay (e.g., 1024 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[17] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] A spectrophotometer can be used for standardization (OD at 625 nm of 0.08-0.13).[14]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
-
Plate Setup and Serial Dilution:
-
Use a sterile 96-well, clear, flat-bottom microtiter plate.
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the starting compound dilution (e.g., 1024 µg/mL) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard 100 µL from column 10 after mixing. This leaves column 11 as the growth control and column 12 as the sterility control.
-
-
Inoculation and Controls:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration, achieving the final test concentrations (e.g., 512 µg/mL down to 1 µg/mL). The final bacterial concentration will be the desired 5 x 10⁵ CFU/mL.
-
Column 11 (Growth Control): Contains 100 µL CAMHB + 100 µL inoculum. This well should show robust turbidity.
-
Column 12 (Sterility Control): Contains 200 µL of CAMHB only. This well should remain clear.
-
A reference antibiotic (e.g., Gentamicin) should be run in parallel on the same plate or a separate plate to validate the assay.
-
-
Incubation: Seal the plate (e.g., with a breathable film or lid) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Reading and Interpretation:
-
After incubation, examine the plate visually from the bottom using a reading mirror or an automated plate reader.
-
The MIC is the lowest concentration of the dithiocarbamate compound at which there is no visible turbidity (i.e., the first clear well).[13]
-
Visual Workflow and Data Presentation
Caption: Workflow for the Broth Microdilution MIC Assay.
Table 1: Example MIC Data for Dithiocarbamate Compounds
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| DTC-01 | 8 | 32 | >128 |
| DTC-02 | 4 | 16 | 64 |
| DTC-03 | 16 | 64 | >128 |
| Gentamicin (Control) | 0.5 | 1 | 2 |
Protocol II: Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening of multiple compounds.[9] The principle involves the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient. A clear "zone of inhibition" appears around the disk if the bacteria are susceptible.[17][18]
Detailed Step-by-Step Methodology
-
Preparation of MHA Plates: Prepare Mueller-Hinton Agar according to the manufacturer's instructions.[9] Pour into sterile petri dishes (100 mm or 150 mm) on a level surface to a uniform depth of 4 mm.[8][18] Allow the agar to solidify completely and dry the surface if necessary.
-
Preparation of Test Disks:
-
Since the dithiocarbamate is a novel agent, the optimal concentration for the disks must be determined empirically.[17]
-
Prepare a stock solution of the compound in a suitable volatile solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of the solution onto sterile blank paper disks (6 mm diameter).
-
Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before use. Prepare solvent-only disks as a negative control.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol I (Section 3.1, step 2).
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of an MHA plate to create a confluent lawn of growth.[8][17] Rotate the plate by approximately 60-120 degrees between streaks to ensure even coverage.[8][18]
-
-
Disk Application: Using sterile forceps, place the prepared dithiocarbamate disks, a solvent control disk, and a standard antibiotic control disk onto the inoculated agar surface.[17] Press gently to ensure complete contact with the agar.[9] Space disks at least 24 mm apart from center to center.[11]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9]
-
Measurement and Interpretation: After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).[17] A larger zone diameter indicates greater susceptibility of the microorganism to the compound.
Visual Workflow and Data Presentation
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. [PDF] Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species | Semantic Scholar [semanticscholar.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. banglajol.info [banglajol.info]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes and Protocols for Methyl Piperidine-1-carbodithioate in Cancer Cell Line Studies
Introduction: Unveiling the Therapeutic Potential of Dithiocarbamates
The landscape of oncology drug discovery is continually evolving, with a significant focus on identifying novel compounds that can selectively target cancer cells while minimizing toxicity to normal tissues. Within this paradigm, dithiocarbamates, a class of organosulfur compounds, have garnered substantial attention for their diverse biological activities, including their potential as anticancer agents.[1] These compounds are characterized by their strong metal-chelating properties, which are fundamental to their mechanism of action.[2][3] When complexed with metals like copper, which is often found in elevated concentrations within tumor cells, dithiocarbamates can become potent inhibitors of critical cellular machinery, such as the proteasome.[2]
This guide focuses on methyl piperidine-1-carbodithioate , a specific dithiocarbamate derivative that combines the functional carbodithioate group with a piperidine ring. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and known to confer favorable pharmacological properties.[4] Derivatives of piperidine have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5] The convergence of these two functional groups in this compound suggests a promising candidate for cancer research, warranting a systematic evaluation of its effects on cancer cell lines.[6]
These application notes provide a comprehensive framework for researchers to investigate the anticancer properties of this compound. We will delve into its proposed mechanism of action and provide detailed, field-proven protocols for assessing its impact on cell viability, cell cycle progression, and the induction of apoptosis.
Principle and Proposed Mechanism of Action
The anticancer activity of dithiocarbamates is often multifaceted. A primary mechanism involves the inhibition of the ubiquitin-proteasome system (UPS).[2][3] The 26S proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby regulating key processes like cell cycle progression, DNA repair, and apoptosis.[2] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on a functional proteasome to manage protein turnover and are thus more susceptible to its inhibition.
Dithiocarbamates, including this compound, are thought to exert their effect by chelating intracellular copper ions. The resulting dithiocarbamate-copper complex acts as a potent inhibitor of the proteasome, leading to an accumulation of misfolded and regulatory proteins. This triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis.[7] Furthermore, this process can be associated with the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and activates the intrinsic apoptotic pathway.[7][8]
Caption: Proposed mechanism of this compound (MPDC) in cancer cells.
Application 1: Assessment of Cytotoxicity (MTT Assay)
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9]
Principle of the MTT Assay
The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[10] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria.[9] The insoluble formazan is then dissolved, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀) of the compound.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (MPDC) stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT reagent: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[9]
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[9]
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well). This should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as blanks.[9]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MPDC in complete culture medium from the stock solution. A common concentration range to start with is 0.1 µM to 100 µM.
-
Prepare a vehicle control using the highest concentration of DMSO that will be present in the treated wells (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the MPDC dilutions, vehicle control, or fresh medium (for untreated control) to the appropriate wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[13]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
-
Solubilization:
-
Absorbance Measurement:
Data Presentation: Cytotoxicity
The results should be tabulated to clearly present the IC₅₀ values.
| Cell Line | Cancer Type | Treatment Duration (h) | IC₅₀ (µM) of MPDC |
| MCF-7 | Breast Adenocarcinoma | 48 | Experimental Value |
| HCT-116 | Colorectal Carcinoma | 48 | Experimental Value |
| A549 | Lung Carcinoma | 48 | Experimental Value |
| Hs27 | Normal Fibroblast | 48 | Experimental Value |
Application 2: Cell Cycle Analysis
Compounds that inhibit cell proliferation often do so by causing an arrest at specific phases of the cell cycle. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the distribution of cells across the G0/G1, S, and G2/M phases.[14]
Principle of Cell Cycle Analysis
Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in the G2 or M phase have double the DNA content (4N) of cells in the G0 or G1 phase (2N). Cells in the S phase, which are actively synthesizing DNA, have an intermediate DNA content. By analyzing the fluorescence of a large population of cells via flow cytometry, a histogram can be generated that quantifies the percentage of cells in each phase.[14] Treatment with a compound like MPDC may cause cells to accumulate in a specific phase (e.g., G2/M), which would be observable as a shift in this distribution.[15][16]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with MPDC (at IC₅₀ concentration) and controls (untreated, vehicle)
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
PI/RNase Staining Buffer (e.g., from a commercial kit, or prepared: 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with MPDC (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells to include any apoptotic populations. For adherent cells, use trypsin and neutralize with complete medium.
-
Transfer cells to a centrifuge tube and pellet at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet once with 1 mL of ice-cold PBS.
-
Resuspend the pellet in the residual PBS and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[11]
-
Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks at this stage.[17]
-
-
Staining:
-
Pellet the fixed cells by centrifuging at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the pellet with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[18]
-
Use appropriate software (e.g., FlowJo, ModFit) to gate on single cells and generate a DNA content histogram. Model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation: Cell Cycle Distribution
Summarize the quantitative data in a table for easy comparison between treatments.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Sub-G1 (Apoptosis) |
| Untreated Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| MPDC (IC₅₀) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| MPDC (2x IC₅₀) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Application 3: Detection of Apoptosis
A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Principle of Annexin V/PI Apoptosis Assay
In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium iodide is a membrane-impermeable DNA-binding dye. It is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]
Thus, co-staining allows for the differentiation of four populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary injury)
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with MPDC and controls
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a 1X Binding Buffer)
-
PBS, ice-cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells in 6-well plates with MPDC as described for the cell cycle analysis.
-
Harvest all cells (adherent and floating) and pellet at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with ice-cold PBS.[19]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary based on the kit manufacturer's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the quadrants correctly.
-
Acquire data and quantify the percentage of cells in each of the four quadrants.
-
Data Presentation: Apoptosis Quantification
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | Value ± SD | Value ± SD | Value ± SD |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| MPDC (IC₅₀) | Value ± SD | Value ± SD | Value ± SD |
| MPDC (2x IC₅₀) | Value ± SD | Value ± SD | Value ± SD |
Conclusion
This compound represents a compound of interest for preclinical cancer research, leveraging the established anticancer potential of the dithiocarbamate functional group. The protocols detailed in these application notes provide a robust, multi-faceted approach to systematically characterize its biological effects. By employing assays for cytotoxicity, cell cycle analysis, and apoptosis induction, researchers can generate the critical data needed to elucidate its mechanism of action and evaluate its therapeutic potential. This structured approach ensures data integrity and provides a solid foundation for further investigation into this promising class of compounds.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells. | Semantic Scholar [semanticscholar.org]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 698-17-9 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. atcc.org [atcc.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Synthesis and antitumor activity of novel dithiocarbamate substituted chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel 1,2,3-triazole-dithiocarbamate hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Note: Metal Piperidine-1-Carbodithioate Complexes as Versatile Single-Source Precursors for Metal Sulfide Nanoparticle Synthesis
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of metal sulfide nanoparticles using metal piperidine-1-carbodithioate complexes as single-source precursors (SSPs). Dithiocarbamate complexes are exceptionally effective SSPs, providing both the metal and sulfur from a single, stable compound, which simplifies stoichiometry control and often leads to crystalline nanoparticles with minimal impurities.[1] This document details the synthesis of the precursor complexes themselves, followed by robust, step-by-step protocols for the solvothermal synthesis of lead(II) sulfide (PbS) and cadmium(II) sulfide (CdS) nanoparticles. We delve into the rationale behind experimental parameters, the mechanism of thermal decomposition, and standard characterization techniques. This note is intended for researchers and professionals in materials science, chemistry, and nanotechnology seeking to leverage these versatile precursors for advanced materials development.
Introduction to Dithiocarbamate Single-Source Precursors
The synthesis of high-quality semiconductor nanoparticles, such as PbS and CdS, is critical for their application in optoelectronics, solar cells, sensors, and photocatalysis.[2] Traditional synthesis methods often involve multiple precursors for the metal and chalcogenide sources, which can introduce complexities in controlling reaction kinetics and stoichiometry. The single-source precursor (SSP) approach mitigates these challenges by utilizing a single molecular compound that contains all the necessary elements.[3]
Dithiocarbamate ligands are organosulfur compounds that form stable chelate complexes with a wide range of transition metals.[4][5] These metal-dithiocarbamate complexes are ideal SSPs for metal sulfide nanoparticle synthesis due to several key advantages:
-
Ease of Synthesis: The precursor complexes are typically synthesized through straightforward, high-yield precipitation reactions.[1]
-
Inherent Stoichiometry: The metal-to-sulfur ratio is fixed within the molecular structure, ensuring precise stoichiometric control.
-
Clean Decomposition: They can be thermally decomposed to yield metal sulfide nanoparticles with few or no impurities.[1]
-
Tunability: The organic substituents on the dithiocarbamate ligand can be modified to tune the precursor's volatility and decomposition properties.[1]
This guide focuses specifically on piperidine-1-carbodithioate derivatives, which serve as robust ligands for synthesizing metal sulfide nanoparticles like PbS and CdS via thermal decomposition.[2][6]
Synthesis of the Metal-Dithiocarbamate Precursor
The first step is the synthesis of the actual single-source precursor: the metal complex of the dithiocarbamate ligand. The ligand itself is formed in situ or as a salt by reacting a secondary amine (e.g., 4-methylpiperidine) with carbon disulfide in a basic medium.[1][7] This is followed by the introduction of a metal salt to precipitate the desired complex.
Protocol 2.1: Synthesis of Bis(4-methylpiperidine-1-carbodithioato)-lead(II) [Pb(4-Mpip)₂]
This protocol is adapted from the synthesis described by Ngele et al.[1][2]
Rationale: This procedure utilizes a simple aqueous precipitation reaction. The sodium salt of the 4-methylpiperidine dithiocarbamate ligand is first prepared. Upon dropwise addition to a solution of lead nitrate, the highly insoluble lead(II) dithiocarbamate complex instantly precipitates, driving the reaction to completion with high yield.
Materials:
-
4-methylpiperidine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Lead(II) nitrate [Pb(NO₃)₂]
-
Distilled water
-
Ice bath
Procedure:
-
Prepare the ligand salt solution: In a flask, dissolve sodium hydroxide in distilled water. Cool the solution to approximately 4 °C using an ice bath.
-
While maintaining the low temperature, add 4-methylpiperidine to the cold NaOH solution with stirring.
-
Slowly and dropwise, add cold carbon disulfide to the stirring mixture. A precipitate of the sodium salt of 4-methylpiperidine dithiocarbamate will form. Continue stirring for 1-2 hours.
-
Prepare the metal salt solution: In a separate beaker, dissolve lead(II) nitrate in distilled water.
-
Slowly add the aqueous solution of the dithiocarbamate ligand salt dropwise to the lead nitrate solution with vigorous stirring.
-
An instantaneous precipitate of Bis(4-methylpiperidine-1-carbodithioato)-lead(II) will form.
-
Continue stirring the mixture for at least 1 hour to ensure the reaction is complete.
-
Collect the precipitate by filtration, wash thoroughly with distilled water to remove any unreacted salts, and then dry in a vacuum desiccator.
Expected Results: The procedure should yield the [Pb(4-Mpip)₂] complex as a stable solid with a high yield (>90%).[1]
Workflow for Precursor Synthesis
Caption: Workflow for synthesizing the Lead(II) dithiocarbamate precursor.
Nanoparticle Synthesis via Solvothermal Decomposition
The solvothermal method involves heating the single-source precursor in a high-boiling point coordinating solvent.[4] This solvent not only facilitates the decomposition of the precursor but also acts as a capping agent, controlling the growth and preventing the aggregation of the newly formed nanoparticles.[2][4]
Protocol 3.1: Synthesis of Capped Lead Sulfide (PbS) Nanoparticles
This protocol describes the thermolysis of the [Pb(4-Mpip)₂] complex in a capping agent like octadecylamine (ODA) to produce PbS nanoparticles.[2]
Rationale: The precursor is injected into a hot coordinating solvent (capping agent). The high temperature initiates the thermal decomposition of the precursor into PbS monomers. The capping agent molecules (e.g., ODA, HDA, TOPO) dynamically bind to the surface of the growing nanocrystals, preventing uncontrolled growth and aggregation and ensuring the formation of stable, well-dispersed nanoparticles. The choice of capping agent can influence the final morphology and surface properties of the nanoparticles.[2]
Materials:
-
Bis(4-methylpiperidine-1-carbodithioato)-lead(II) [Pb(4-Mpip)₂]
-
Trioctylphosphine (TOP) - Optional, as a dispersing aid
-
Octadecylamine (ODA) or Hexadecylamine (HDA) or Trioctylphosphine oxide (TOPO)
-
Methanol (for precipitation)
-
Toluene (for redispersion)
-
Three-neck round-bottom flask, heating mantle, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)
Procedure:
-
Set up the reaction apparatus for an inert atmosphere (e.g., Schlenk line).
-
Add the capping agent (e.g., 4 g of ODA) to the three-neck flask and heat to 180 °C under an inert gas flow with constant stirring.
-
In a separate vial, disperse the precursor (0.25 g of [Pb(4-Mpip)₂]) in a minimal amount of TOP (e.g., 1 mL) if needed to ensure homogeneous injection.
-
Using a syringe, swiftly inject the precursor solution into the hot capping agent. A temperature drop of 10-20 °C is typically observed.
-
Allow the reaction temperature to recover to 180 °C and maintain it for 1 hour under continuous stirring and inert atmosphere. The solution will change color, indicating nanoparticle formation.
-
After 1 hour, turn off the heating and allow the mixture to cool to approximately 70 °C.
-
Add an excess of methanol to the flask. This will cause the capped nanoparticles to precipitate out of the solution.
-
Separate the precipitated nanoparticles by centrifugation. Discard the supernatant.
-
Wash the nanoparticles by redispersing them in a small amount of toluene and re-precipitating with methanol. Repeat this washing step 2-3 times to remove excess capping agent and byproducts.
-
After the final wash, dry the PbS nanoparticle powder under vacuum. The nanoparticles can be stored redispersed in toluene.
| Parameter | Value/Type | Purpose/Rationale | Reference |
| Precursor | Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | Provides both lead and sulfur in a 1:2 ratio. | [1][2] |
| Capping Agent | HDA, ODA, or TOPO | Controls nanoparticle growth and prevents aggregation. | [2] |
| Temperature | 180 °C | Sufficient to induce thermal decomposition of the precursor. | [2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the nanoparticles at high temperatures. | [2] |
| Purification | Methanol/Toluene | Methanol is a non-solvent for capped NPs, causing precipitation. Toluene is a good solvent for redispersion. | [2] |
Table 1: Key parameters for the synthesis of PbS nanoparticles.
Protocol 3.2: Synthesis of Cadmium Sulfide (CdS) Nanoparticles
This protocol is adapted from the thermolysis of a cadmium piperidine dithiocarbamate complex.[6][8]
Rationale: The synthesis principle is identical to that for PbS. A cadmium(II) dithiocarbamate complex is used as the SSP. Thermolysis in a high-boiling amine solvent like hexadecylamine (HDA) yields HDA-capped CdS nanoparticles. The reaction temperature can be varied to control the size and morphology of the resulting nanostructures.[6]
Materials:
-
Bis(piperidinedithiocarbamato)cadmium(II) complex
-
Hexadecylamine (HDA)
-
Methanol
-
Toluene
-
Standard inert atmosphere reaction setup
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Place the capping agent (e.g., 6.0 g of HDA) into the three-neck flask and heat to the desired reaction temperature (e.g., 190-270 °C) under inert gas flow.[6]
-
Disperse the cadmium dithiocarbamate precursor (e.g., 0.5 g) in a minimal amount of toluene or TOP and rapidly inject it into the hot HDA.
-
Maintain the reaction at the set temperature for 1 hour with vigorous stirring.
-
Allow the reaction mixture to cool.
-
Add excess methanol to precipitate the CdS nanoparticles.
-
Collect and wash the nanoparticles using centrifugation, redispersion in toluene, and re-precipitation with methanol, as described in Protocol 3.1.
-
Dry the final product under vacuum.
General Workflow for Solvothermal Nanoparticle Synthesis
Caption: General workflow for solvothermal synthesis of nanoparticles.
Proposed Decomposition Mechanism
The thermal decomposition of metal dithiocarbamate complexes in the presence of amine solvents is thought to be initiated by a nucleophilic attack of the amine on the electron-deficient thiocarbonyl carbon of the dithiocarbamate ligand.[9] This process leads to the breakdown of the complex, releasing the metal and sulfur species that subsequently nucleate and grow into metal sulfide nanoparticles.
Caption: Simplified schematic of the proposed decomposition mechanism.
Characterization of Nanoparticles
To confirm the successful synthesis and determine the properties of the nanoparticles, several characterization techniques are essential.
-
Powder X-Ray Diffraction (pXRD): This is the primary technique used to identify the crystalline phase and structure of the nanoparticles. For instance, pXRD patterns for PbS should match the cubic rock salt phase.[1][2] For CdS, patterns typically confirm the hexagonal phase.[6]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, size distribution, and morphology (e.g., spherical, nanorods).[10][11]
-
UV-Visible Spectroscopy: This technique is used to determine the optical properties of the nanoparticles. Due to quantum confinement effects, semiconductor nanoparticles typically exhibit a "blue shift" in their absorption edge compared to the bulk material.[12][13] This shift can be correlated with the nanoparticle size.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the capping agent on the surface of the nanoparticles by identifying the characteristic vibrational bands of the organic ligand (e.g., N-H and C-H stretches for ODA or HDA).[2]
Conclusion
Metal piperidine-1-carbodithioate complexes are highly effective and versatile single-source precursors for the reproducible synthesis of crystalline metal sulfide nanoparticles. The protocols outlined in this application note provide a robust foundation for producing materials like PbS and CdS using straightforward solvothermal decomposition methods. The ability to control nanoparticle properties through the careful selection of precursors, capping agents, and reaction conditions makes this a powerful technique for researchers in advanced materials and nanotechnology.
References
- 1. Bis(4-methylpiperidine-1-carbodithioato)-lead(II) and Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) as Precursors for Lead Sulphide Nano Photocatalysts for the Degradation of Rhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Single-source synthesis of ceramic oxide nanoparticles – Licensing and Technology Transfer [ip.sandia.gov]
- 4. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium piperidine-1-carbodithioate | 873-57-4 | Benchchem [benchchem.com]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterisation of Nano-Sized Triphenylphosphine Capped bis(4-methylpiperazine-1-carbodithioato) zinc(ll) – TechConnect Briefs [briefs.techconnect.org]
- 11. chemrevlett.com [chemrevlett.com]
- 12. ijert.org [ijert.org]
- 13. Synthesis and Characterization of Cadmium Sulfide Nanoparticles by Chemical Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Organotin(IV) Complexes with Piperidine-1-carbodithioic Acid
Introduction: The Synergy of Organotin(IV) and Dithiocarbamates in Medicinal Chemistry
The field of medicinal inorganic chemistry continues to explore the therapeutic potential of metal-based compounds, seeking alternatives to platinum-based drugs with improved efficacy and reduced side effects.[1][2] Among these, organotin(IV) dithiocarbamate complexes have emerged as a promising class of therapeutic agents.[1][3] The unique synergy between the organotin(IV) moiety and the dithiocarbamate ligand results in complexes with significant biological activity, including anticancer, antifungal, and antimicrobial properties.[2][3][4]
The biological effects of organotin compounds are significantly influenced by the number and nature of the organic groups attached to the tin atom.[3][5] Tri-organotin complexes, for instance, have demonstrated the highest toxicity, making them potent candidates for cytotoxic applications.[3] The dithiocarbamate ligand, characterized by its strong metal-binding capacity through two sulfur donor atoms, plays a crucial role in the stability and lipophilicity of the complex.[4][6][7] This chelation enhances the transport of the metal complex across cell membranes to its target sites.[1]
Piperidine-1-carbodithioic acid, derived from the secondary amine piperidine, serves as an excellent bidentate ligand. Its complexes with organotin(IV) have been a subject of interest due to their diverse structural chemistry and potential as anticancer agents.[4][8] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these complexes, tailored for researchers, scientists, and drug development professionals.
Scientific Rationale and Mechanistic Insights
The synthesis of organotin(IV) piperidine-1-carbodithioate complexes is typically achieved through a two-step process. First, the dithiocarbamate ligand is formed in situ, followed by the reaction with an organotin(IV) precursor.
Part 1: In Situ Formation of Piperidine-1-carbodithioic Acid
The formation of the piperidine-1-carbodithioate ligand is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbon atom of carbon disulfide. This reaction is exothermic and is best performed at low temperatures (<4 °C) to prevent the decomposition of the dithiocarbamic acid product.[1][6]
Caption: Formation of the Piperidine-1-carbodithioate Ligand.
The use of a basic medium, such as an ammonia solution, can facilitate the reaction by deprotonating the resulting dithiocarbamic acid to form the more stable dithiocarbamate anion.[3][6]
Part 2: Complexation with Organotin(IV) Halides
The subsequent addition of an organotin(IV) chloride (e.g., dibutyltin(IV) dichloride, triphenyltin(IV) chloride) to the freshly prepared ligand solution results in the formation of the organotin(IV) complex.[1][3] The dithiocarbamate anion acts as a bidentate ligand, coordinating to the tin atom through its two sulfur atoms.[9][10]
Caption: General Synthesis Workflow.
The general formula of the resulting complexes is R'nSn(S₂CNR₂)₄₋n, where n can be 1, 2, or 3, and R' and R represent alkyl or aryl groups.[3] The coordination geometry around the tin atom can vary from distorted trigonal bipyramidal to octahedral, depending on the number and nature of the organic substituents and the dithiocarbamate ligands.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis of the Piperidine-1-carbodithioate Ligand (In Situ)
Materials:
-
Piperidine
-
Carbon disulfide (CS₂)
-
Ethanol or Methanol
-
Ammonia solution (optional)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round bottom flask, dissolve a specific molar amount of piperidine in cold ethanol (<4 °C).
-
Place the flask in an ice bath and stir the solution.
-
Slowly add an equimolar amount of carbon disulfide dropwise to the stirred solution. The reaction is exothermic, so slow addition is crucial to maintain the low temperature.[1][6]
-
(Optional) For a basic medium, an ammonia solution can be added before the carbon disulfide to facilitate the formation of the dithiocarbamate salt.[3][6]
-
Continue stirring the mixture in the ice bath for 2-3 hours. The formation of a yellowish precipitate may be observed, indicating the formation of the dithiocarbamate salt. The ligand is typically used in situ for the next step without isolation due to its instability at higher temperatures.[1][6]
Protocol 2: Synthesis of Diorganotin(IV) and Triorganotin(IV) Piperidine-1-carbodithioate Complexes
Materials:
-
Freshly prepared piperidine-1-carbodithioate solution
-
Diorganotin(IV) dichloride (e.g., Dibutyltin(IV) dichloride) or Triorganotin(IV) chloride (e.g., Triphenyltin(IV) chloride)
-
Anhydrous chloroform or another suitable solvent[11]
-
Reflux setup
-
Filtration apparatus
Procedure:
-
Dissolve the desired organotin(IV) chloride in a suitable solvent.
-
Add the organotin(IV) chloride solution dropwise to the freshly prepared, cold, and stirred piperidine-1-carbodithioate ligand solution. The molar ratio should be adjusted based on the desired product (e.g., 1:2 for R₂SnL₂ or 1:1 for R₃SnL).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
In some cases, refluxing the mixture may be necessary to ensure the completion of the reaction.[12]
-
The resulting precipitate, which is the organotin(IV) complex, can be collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Table 1: Example Reagent Quantities for Synthesis
| Complex Type | Piperidine (mmol) | Carbon Disulfide (mmol) | Organotin(IV) Chloride (mmol) |
| R₂SnL₂ | 2 | 2 | 1 (R₂SnCl₂) |
| R₃SnL | 1 | 1 | 1 (R₃SnCl) |
Characterization of Organotin(IV) Piperidine-1-carbodithioate Complexes
Thorough characterization is essential to confirm the successful synthesis and purity of the complexes.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Parameter | Expected Observation | Reference |
| FT-IR Spectroscopy | ν(C=N) | A single strong band around 1464-1497 cm⁻¹, indicating the partial double bond character of the thioureide bond. | [7] |
| ν(C-S) | A single band around 963-1025 cm⁻¹, suggesting a bidentate coordination of the dithiocarbamate ligand. | [7][10] | |
| ν(Sn-S) | A band in the region of 412-470 cm⁻¹, confirming the formation of the tin-sulfur bond. | [7][10] | |
| Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) | ¹H & ¹³C NMR | Signals corresponding to the protons and carbons of the piperidine ring and the organic groups on the tin atom. | [9][13] |
| ¹¹⁹Sn NMR | The chemical shift provides information about the coordination number of the tin atom in solution. Generally, higher coordination numbers result in upfield shifts. | [9][13][14] | |
| Elemental Analysis (CHNS) | % Composition | The experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should align with the calculated values for the proposed molecular formula. | [7] |
| Single-Crystal X-ray Diffraction | Molecular Structure | Provides definitive information on bond lengths, bond angles, and the coordination geometry around the tin atom. | [9][11] |
Caption: Comprehensive Experimental and Analytical Workflow.
Applications in Drug Development
Organotin(IV) dithiocarbamate complexes are of significant interest to drug development professionals due to their potent cytotoxic activities against various cancer cell lines.[1][3] Their mechanism of action is believed to be multifactorial, potentially involving interaction with DNA and inhibition of key cellular enzymes.[2]
The lipophilic nature of these complexes, enhanced by the dithiocarbamate ligand, facilitates their passage through the cell membrane.[1] This property is crucial for the bioavailability and efficacy of a potential drug candidate. The ability to tune the cytotoxicity by modifying the organic substituents on the tin atom allows for the rational design of new compounds with improved selectivity and reduced toxicity towards healthy cells.[2][8]
For professionals in drug development, these compounds represent a promising avenue for the discovery of novel non-platinum-based chemotherapeutic agents.[1][2] Further research into their structure-activity relationships, in vivo efficacy, and toxicological profiles is warranted to fully explore their therapeutic potential.
References
- 1. Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 2. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organotin(IV) complexes of thiohydrazides and thiodiamines: synthesis, spectral and thermal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biologically potent organotin(iv) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assays for Dithiocarbamate Derivatives
Introduction: The Dual Nature of Dithiocarbamates and the Imperative of Cytotoxicity Profiling
Dithiocarbamates (DTCs) are a versatile class of organosulfur compounds characterized by their potent metal-chelating properties. This characteristic underpins their widespread use, from agricultural fungicides to clinical applications, including cancer therapy.[1][2][3] The therapeutic potential of DTCs, particularly as anticancer agents, often stems from their ability to induce cell death, frequently through apoptotic pathways.[1][2][4] However, this same bioactivity necessitates rigorous in vitro cytotoxicity assessment to determine therapeutic windows and understand potential toxicological liabilities.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cytotoxicity assays for dithiocarbamate derivatives. We will delve into the mechanistic rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation.
The First Decision: Choosing the Right Cytotoxicity Endpoint
The selection of a cytotoxicity assay is not a one-size-fits-all decision. It is crucial to choose an assay that aligns with the anticipated mechanism of cell death induced by the dithiocarbamate derivative under investigation.[5][6][7][8] A primary consideration is whether the compound induces apoptosis, necrosis, or another form of cell death.[6][8]
-
Viability Assays: These assays measure parameters of healthy, metabolically active cells. A decrease in the measured signal indicates a loss of viability.
-
Cytotoxicity Assays: These assays quantify markers of cell death, such as the loss of membrane integrity.
-
Apoptosis Assays: These assays detect specific biochemical and morphological hallmarks of programmed cell death.
It is often advantageous to employ a multi-assay approach to gain a more complete understanding of a compound's cytotoxic profile.[6]
Foundational Viability and Cytotoxicity Assays
This section details the protocols for three widely used assays that provide a foundational understanding of a dithiocarbamate derivative's effect on cell health.
MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric assay that assesses cell viability by measuring the metabolic activity of a cell population.[9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells.[11]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the dithiocarbamate derivatives in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Replace the existing medium with the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength of 500-600 nm.[9]
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12][13][14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[13][15][16] The amount of LDH activity in the supernatant is proportional to the number of dead cells.[13]
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Seed and treat cells with dithiocarbamate derivatives as described in the MTT protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT), to each well.[13]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[12][13]
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[17][18] The amount of dye extracted from the cells is proportional to the number of viable cells.[19][20] This assay is often considered more sensitive than tetrazolium-based assays.[17]
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
Neutral Red Incubation: After treatment, remove the culture medium and add medium containing neutral red. Incubate for approximately 2 hours.[17]
-
Washing: Discard the neutral red solution and wash the cells with a suitable buffer (e.g., DPBS) to remove any unincorporated dye.[19]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes.[19]
-
Absorbance Measurement: Shake the plate for at least 10 minutes to ensure complete solubilization of the dye.[19] Measure the absorbance at 540 nm.[19][20]
Delving Deeper: Mechanistic Cytotoxicity Assays
To gain a more nuanced understanding of how dithiocarbamate derivatives induce cell death, it is often necessary to employ assays that probe specific cellular pathways.
Caspase Activity Assays: Detecting Apoptotic Hallmarks
A key event in apoptosis is the activation of a family of proteases called caspases. Caspase-3 and caspase-7 are key executioner caspases. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method for detecting their activity.[21][22][23][24] These assays utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[21][23]
Caption: Workflow for the Caspase-Glo® 3/7 assay.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements and treat with the dithiocarbamate derivatives.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.[24]
-
Incubation: Incubate the plate at room temperature for a period of 30 minutes to 3 hours to allow for cell lysis and the enzymatic reaction to occur.[24]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[23]
Annexin V Staining: Identifying Early Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.[25][26] Propidium iodide (PI), a fluorescent DNA intercalator that is excluded by viable cells, is often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[25]
-
Cell Seeding and Treatment: Culture and treat cells with the dithiocarbamate derivatives.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[26]
-
Incubation: Incubate the cells in the dark for approximately 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Presentation and Interpretation
For assays that yield quantitative data, such as the MTT, LDH, and Neutral Red assays, it is best practice to present the results in a clear and concise table. This allows for easy comparison of the cytotoxic effects of different dithiocarbamate derivatives at various concentrations.
Table 1: Example Cytotoxicity Data for Dithiocarbamate Derivatives
| Compound | Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| Control | 0 | 100 ± 5.2 | 0 ± 2.1 |
| DTC-1 | 1 | 85.3 ± 4.8 | 12.5 ± 3.0 |
| 10 | 42.1 ± 6.1 | 55.8 ± 4.5 | |
| 100 | 5.7 ± 2.3 | 92.3 ± 3.8 | |
| DTC-2 | 1 | 95.2 ± 3.9 | 4.1 ± 1.8 |
| 10 | 78.6 ± 5.5 | 20.7 ± 3.2 | |
| 100 | 33.4 ± 4.7 | 65.9 ± 5.1 |
From this data, IC₅₀ values (the concentration of a compound that inhibits 50% of cell viability) can be calculated to quantitatively compare the potency of the different derivatives.
Conclusion
The in vitro cytotoxicity assessment of dithiocarbamate derivatives is a critical step in their development as therapeutic agents. By carefully selecting and executing the appropriate assays, researchers can gain valuable insights into the potency and mechanism of action of these compounds. A multi-assay approach, combining foundational viability/cytotoxicity assays with more mechanistic apoptosis assays, will provide the most comprehensive and reliable data to guide further drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro toxicity of several dithiocarbamates and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 6. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 7. fishersci.com [fishersci.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. qualitybiological.com [qualitybiological.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. biologi.ub.ac.id [biologi.ub.ac.id]
- 26. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Piperidine-1-carbodithioate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl piperidine-1-carbodithioate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving yield, ensuring purity, and troubleshooting common issues encountered during this synthesis.
This compound and its derivatives are valuable compounds in medicinal and agricultural chemistry, serving as building blocks for antimicrobial and anticancer agents, and exhibiting potential in materials science.[1] The synthesis, while straightforward in principle, requires careful control over reaction parameters to achieve high yield and purity. This guide provides the causal explanations behind experimental choices to empower you to optimize your results.
Core Synthesis Workflow & Mechanism
The synthesis is typically a one-pot, two-step process. Understanding the underlying mechanism is crucial for effective troubleshooting.
-
Step 1: Dithiocarbamate Salt Formation. Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide (CS₂). This forms an unstable dithiocarbamic acid intermediate.[2] A base, such as sodium hydroxide, is used to deprotonate this intermediate, forming the stable and water-soluble sodium piperidine-1-carbodithioate salt.[3][4] This acid-base reaction is critical for driving the equilibrium towards the desired salt.[2]
-
Step 2: S-Methylation. The dithiocarbamate anion is then alkylated on one of the sulfur atoms using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product, this compound.[1][3]
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Question 1: My reaction yield is very low or I obtained no product. What went wrong?
This is a common issue that can stem from several factors related to reagents, temperature, or reaction equilibrium.
Answer:
-
Cause A: Reagent Quality & Stoichiometry:
-
Explanation: Piperidine can absorb atmospheric moisture and CO₂, while carbon disulfide can degrade over time. The stoichiometry must be precise, as any limiting reagent will directly impact the theoretical yield.[4]
-
Solution: Use freshly distilled piperidine and high-purity carbon disulfide. Ensure accurate molar calculations and measurements for all reactants (piperidine, CS₂, base, and methylating agent).
-
-
Cause B: Ineffective Temperature Control:
-
Explanation: The initial reaction between piperidine and CS₂ is highly exothermic. If the temperature rises uncontrollably (typically above 10°C), side reactions and decomposition of the dithiocarbamic acid intermediate can occur, significantly reducing the yield.[4]
-
Solution: Perform the addition of CS₂ to the piperidine/base mixture in an ice bath (0-5°C). Add the CS₂ dropwise with vigorous stirring to dissipate heat effectively.
-
-
Cause C: Insufficient Basicity:
-
Explanation: The formation of the stable dithiocarbamate salt is crucial. Without a sufficiently strong base, the equilibrium will favor the reactants and the unstable dithiocarbamic acid, which can decompose back to the amine and CS₂.[2][4]
-
Solution: Use a strong base like sodium hydroxide or potassium hydroxide.[5] Ensure the base is fully dissolved and stoichiometrically equivalent to the piperidine.
-
-
Cause D: Inactive Methylating Agent:
-
Explanation: Methyl iodide is sensitive to light and can decompose. If the agent is old or improperly stored, it will be ineffective in the S-alkylation step.
-
Solution: Use a fresh bottle of methyl iodide or one that has been stored properly in a dark, cool place. Consider alternative robust methylating agents like trimethylsulfonium iodide if issues persist.[6][7]
-
Question 2: My final product is an off-color oil or solid and appears impure on analysis (e.g., TLC, NMR). How can I improve its purity?
Product impurity is often due to unreacted starting materials or the formation of side products. A systematic purification strategy is key.
Answer:
-
Cause A: Unreacted Starting Materials:
-
Explanation: Incomplete reaction can leave piperidine, CS₂, or the intermediate salt in your final product.
-
Solution: After the reaction is complete, perform a liquid-liquid extraction. The desired product is organic-soluble, while the unreacted dithiocarbamate salt and base are water-soluble. Wash the organic layer sequentially with water and then a saturated brine solution to remove these impurities.
-
-
Cause B: Formation of Thiuram Disulfide:
-
Explanation: The dithiocarbamate salt intermediate is susceptible to oxidation, which forms a thiuram disulfide.[3] This is a common side product that can contaminate the final product.
-
Solution: While not always necessary, running the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidative side reactions.[4]
-
-
Cause C: Insufficient Purification:
-
Explanation: The crude product almost always requires purification. The product, this compound, is a colorless to yellow liquid or semi-solid.[1]
-
Solution:
-
Washing: Thoroughly wash the crude product after extraction. Cold ethanol or diethyl ether are effective for removing impurities.[4][5]
-
Chromatography: If impurities persist, column chromatography on silica gel is a highly effective purification method.
-
Crystallization: For solid products, recrystallization is an excellent technique for achieving high purity.[1]
-
-
| Parameter | Recommendation for High Purity | Rationale |
| Atmosphere | Optional: Use an inert atmosphere (N₂ or Ar). | Prevents oxidation of the dithiocarbamate intermediate to thiuram disulfide.[4] |
| Work-up | Liquid-liquid extraction with a suitable organic solvent. | Separates the organic-soluble product from water-soluble salts and impurities. |
| Washing | Wash the crude product with cold ethanol or diethyl ether. | Removes unreacted reagents and by-products effectively.[4][5] |
| Final Purification | Column chromatography or recrystallization. | The most reliable methods for removing structurally similar impurities to achieve high purity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the dithiocarbamate salt formation? A1: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are preferred.[5] They effectively deprotonate the dithiocarbamic acid intermediate, forming a stable salt and driving the reaction to completion.[4][5] Weak bases like ammonia can also be used, but the resulting ammonium salts are often less stable to air and temperature.[5][8]
Q2: Does the order of reagent addition matter? A2: Generally, the final product is not influenced by the order of addition of the amine, base, and CS₂, provided the stoichiometry is correct.[5][8] However, for practical reasons related to heat management, the recommended procedure is to add CS₂ slowly to a cooled, stirred solution of the amine and the base.[4]
Q3: How should I store the final product, this compound? A3: The product should be stored in a tightly sealed container in a dark, dry place at room temperature to maintain its stability.[1]
Q4: What analytical techniques are best for characterizing the final product? A4: A combination of techniques is recommended for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the characteristic thioureide (C-N) band around 1475-1495 cm⁻¹ and the C=S stretch around 950-1000 cm⁻¹.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and identify volatile impurities.[10][11]
Q5: What are the primary safety concerns with this synthesis? A5: The reagents used in this synthesis are hazardous and require strict safety protocols.
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic.[12] It can be absorbed through the skin and affects the central nervous system.[13] All work must be conducted in a certified chemical fume hood, and explosion-proof equipment should be used.[12][14]
-
Methyl Iodide (CH₃I): Toxic and a potential carcinogen. It should also be handled exclusively in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and suitable chemical-resistant gloves.[13][14]
Detailed Experimental Protocol
This protocol is a self-validating system designed for synthesizing and confirming this compound.
Materials:
-
Piperidine (high purity)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
Ethanol
-
Diethyl Ether
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in a minimal amount of water, then add ethanol.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Add piperidine (1.0 eq) to the cooled solution and stir for 10 minutes.
-
Slowly add carbon disulfide (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The formation of a precipitate (the sodium salt) may be observed.
-
-
S-Methylation:
-
While keeping the reaction mixture in the ice bath, add methyl iodide (1.0 eq) dropwise.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Isolation:
-
Reduce the solvent volume using a rotary evaporator.
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash them sequentially with water and then saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Validation:
-
Purify the crude oil/solid via column chromatography on silica gel or by recrystallization.
-
Characterize the purified product using NMR, IR, and MS to confirm its identity and purity. The product should be a colorless to yellow liquid or semi-solid.[1]
-
References
- 1. Buy this compound | 698-17-9 [smolecule.com]
- 2. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 3. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile access to S-methyl dithiocarbamates with sulfonium or sulfoxonium iodide as a methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. research.uga.edu [research.uga.edu]
Technical Support Center: Purification of Methyl Piperidine-1-carbodithioate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of methyl piperidine-1-carbodithioate. Our focus is on explaining the causality behind experimental choices to empower you to resolve challenges effectively.
Section 1: General Handling and Stability FAQs
This section addresses the fundamental properties of this compound that are crucial for successful purification.
Q1: My crude this compound appears as a yellow oil or semi-solid and seems to be degrading during aqueous workup. What is causing this instability and how can I prevent it?
A1: The observed degradation is a classic issue with dithiocarbamates, which are notoriously unstable under certain conditions. The primary culprits are acidic pH and heat.[1] Dithiocarbamates readily decompose in the presence of acid to release carbon disulfide (CS₂) and the parent amine (piperidine), which can lead to the yellow discoloration and a complex mixture of impurities.[1][2]
Causality Explained: The dithiocarbamate moiety is susceptible to protonation on the sulfur atoms in an acidic environment. This protonation weakens the C-N bond, facilitating the collapse of the molecule into the more stable amine and CS₂. Heat accelerates this decomposition process.
Troubleshooting & Prevention Protocol:
-
Maintain Alkaline Conditions: During any aqueous extraction or washing step, ensure the aqueous phase is buffered to a pH of 10 or higher.[1] This keeps the dithiocarbamate in its stable anionic salt form, preventing acid-catalyzed decomposition.
-
Minimize Heat Exposure: When removing solvents, use a rotary evaporator at a low water bath temperature (ideally ≤ 40°C).[1] Avoid prolonged heating.
-
Utilize an Inert Atmosphere: For compounds that are particularly sensitive, performing manipulations under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions that may also contribute to discoloration and impurity formation.[1][3]
Senior Scientist's Note: A simple litmus paper or pH strip check of your aqueous layers during workup is a critical, often overlooked step. If you suspect acidic contamination from your reaction, a pre-wash with a dilute, cold sodium bicarbonate or carbonate solution can be highly effective before proceeding with further purification.
Q2: What are the optimal storage conditions for purified this compound to ensure long-term stability?
A2: Proper storage is essential to maintain the purity and integrity of the compound. This compound should be stored in a tightly sealed container in a dark and dry place, preferably at room temperature.[4] Some dithiocarbamates, particularly ammonium salts, can be sensitive to air and moisture, which can hydrolyze the compound over time.[5]
Key Storage Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Prevents potential degradation that can be accelerated by freezing/thawing cycles for crude samples.[1] |
| Atmosphere | Sealed, Dry | Minimizes exposure to moisture and air, preventing hydrolysis and oxidation.[1][5] |
| Light | Dark Place / Amber Vial | Protects against potential photolytic decomposition. |
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid or semi-solid dithiocarbamates, but it comes with unique challenges.
Q3: I'm attempting to recrystallize my product, but it is "oiling out" and refusing to form crystals. What should I do?
A3: "Oiling out" is a common frustration in recrystallization. It occurs when the compound comes out of the supersaturated solution as a liquid instead of a solid crystal lattice.[1] This typically happens for two main reasons:
-
The solution is still too concentrated (supersaturated) at a temperature that is above the compound's melting point.
-
The presence of significant impurities has created a eutectic mixture, substantially lowering the melting point of your product.[1]
Troubleshooting Workflow:
-
Re-dissolve and Dilute: Heat the solution to completely re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[1]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed and as slowly as possible. Rapid cooling promotes precipitation over crystallization. Do not move the flask directly to an ice bath.[1]
-
Scratch or Seed: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites. Alternatively, add a tiny seed crystal from a previous successful batch.
-
Change the Solvent System: If oiling out persists, the chosen solvent is likely not ideal. A different solvent or a mixed-solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is insoluble) may be required.[1]
Diagram: Troubleshooting "Oiling Out"```dot
Caption: A logical workflow for the purification and analysis process.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 698-17-9 [smolecule.com]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues and storage conditions for methyl piperidine-1-carbodithioate"
Welcome to the technical support guide for Methyl Piperidine-1-carbodithioate (CAS 698-17-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability and storage of this compound. Our goal is to ensure the integrity of your experiments by addressing the specific chemical challenges associated with dithiocarbamates.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you might encounter during your research, linking them to the stability of this compound and providing actionable solutions.
Q1: My experimental results are inconsistent, especially in aqueous buffers. What could be the cause?
A1: Inconsistent results are frequently linked to the degradation of the compound in your experimental medium. This compound, like most dithiocarbamates, is highly susceptible to decomposition under acidic conditions.[1][2]
-
Causality: The dithiocarbamate functional group undergoes rapid acid-catalyzed hydrolysis.[3][4] In an acidic environment (pH < 7), the compound can decompose into piperidine and carbon disulfide (CS₂), rendering it inactive for your intended purpose.[1] The stability of dithiocarbamates is strongly dependent on pH.[2] Even mildly acidic conditions can initiate this degradation, with the rate increasing significantly as the pH drops.[5][6]
-
Troubleshooting Protocol:
-
Verify Buffer pH: Immediately measure the pH of your stock solutions and final assay buffers. Do not assume the stated pH is correct after the addition of all components.
-
Adjust Buffer System: If your protocol allows, switch to a neutral or alkaline buffer system (pH 7.0 - 10.0). Dithiocarbamates exhibit significantly greater stability in alkaline media.[5][6]
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid storing it in aqueous buffers for extended periods, even at 4°C.
-
Solvent consideration: If possible, dissolve the initial high-concentration stock in an anhydrous organic solvent like DMSO or ethanol before making the final dilution into your aqueous buffer right before the experiment.[7]
-
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References
Technical Support Center: Troubleshooting Dithiocarbamate Synthesis
Welcome to the Technical Support Center for dithiocarbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these versatile compounds. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during dithiocarbamate synthesis in a direct question-and-answer format.
Q1: My reaction to form a dithiocarbamate salt is sluggish or incomplete. What are the likely causes?
A1: Incomplete reactions are often traced back to issues with reactants or reaction conditions. Here's a checklist to troubleshoot:
-
Purity of Amines: Ensure your amine starting material is pure and free from excessive water, as this can interfere with the reaction.
-
Quality of Carbon Disulfide (CS₂): Use freshly distilled or high-purity CS₂. Over time, CS₂ can degrade, impacting its reactivity.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. For primary and secondary amines, a strong base like sodium hydroxide or potassium hydroxide is typically used to deprotonate the intermediate dithiocarbamic acid, driving the reaction to completion.[1][2] Ensure you are using the correct stoichiometric amount. For less reactive amines, such as diarylamines, a much stronger base like n-butyllithium may be necessary.[3][4]
-
Temperature Control: The reaction of amines with CS₂ is often exothermic. Maintaining a low temperature (typically 0-10 °C) during the initial addition helps to prevent side reactions and decomposition.[5]
Q2: I'm observing a yellow, insoluble powder in my reaction mixture that is not my desired dithiocarbamate. What could it be?
A2: The formation of a yellow, insoluble material often points to the generation of thiuram disulfides . This is a common side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.[3] The dithiocarbamate anion can be oxidized to form a disulfide bond between two molecules.[6]
Q3: My dithiocarbamate product, derived from a primary amine, seems to be decomposing during workup or storage. Why is this happening and how can I prevent it?
A3: Dithiocarbamates derived from primary amines are inherently less stable than their secondary amine counterparts.[2][3] They are prone to decomposition, which can lead to the formation of isothiocyanates and/or thioureas .[2][3] This decomposition is often accelerated by acidic conditions and heat.[3][7]
Prevention Strategies:
-
Maintain Alkaline Conditions: Throughout the workup and purification process, ensure the pH remains basic (pH > 9) to maintain the stability of the dithiocarbamate salt.[7]
-
Avoid Heat: Use low temperatures during solvent evaporation and other purification steps.
-
Inert Atmosphere: For particularly sensitive compounds, performing the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.[5]
Q4: After adding an alkyl halide to my dithiocarbamate salt, I'm getting a mixture of products. What are the potential side reactions?
A4: While the S-alkylation of dithiocarbamates is a common and useful reaction, several side reactions can occur:
-
N-Alkylation: Although less common due to the soft nature of the sulfur nucleophile, some N-alkylation can occur, especially with more reactive alkylating agents or under certain solvent conditions.
-
Elimination Reactions: If your alkyl halide is prone to elimination (e.g., a secondary or tertiary halide), you may form an alkene as a byproduct.
-
Over-alkylation: In the case of primary amine-derived dithiocarbamates, the nitrogen can be further alkylated after the initial S-alkylation.
To favor S-alkylation, use polar aprotic solvents and ensure your dithiocarbamate salt is fully dissolved.
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides a more in-depth look at specific side reactions, their mechanisms, and detailed troubleshooting protocols.
Side Reaction: Thiuram Disulfide Formation
Mechanism: The dithiocarbamate anion is susceptible to oxidation, leading to the formation of a thiuram disulfide. This can be an unwanted side reaction or a desired transformation depending on the synthetic goal.
Causality:
-
Presence of Oxidizing Agents: Even atmospheric oxygen can facilitate this oxidation, especially over long reaction times or during workup.
-
Metal Catalysis: Certain metal ions can catalyze the oxidation. For instance, iron(III) has been shown to spontaneously and rapidly oxidize dithiocarbamates to thiuram disulfides.[8]
-
Incorrect Reagents: Using reagents like iodine with the intent of forming a dithiocarbamate halide will instead lead to oxidation to the thiuram disulfide.[3]
Troubleshooting Protocol: Minimizing Thiuram Disulfide Formation
-
Degas Solvents: Before use, degas your reaction solvents by bubbling nitrogen or argon through them for at least 30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Control Reaction Time: Avoid unnecessarily long reaction times, which increase the potential for air oxidation.
-
Chelate Metal Impurities: If you suspect metal ion contamination, the addition of a small amount of a chelating agent like EDTA during workup can sometimes help, although prevention is better.
Side Reaction: Decomposition to Isothiocyanates
Mechanism: Dithiocarbamic acids derived from primary amines can undergo elimination to form isothiocyanates.[6] This is often a desired reaction in its own right but an unwanted side reaction when the dithiocarbamate is the target.
Causality:
-
Acidic Conditions: The decomposition of dithiocarbamates is acid-catalyzed.[9][10] Protonation of the dithiocarbamate leads to the unstable dithiocarbamic acid, which readily eliminates to form the isothiocyanate.[3]
-
Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for this elimination reaction.
Visualizing the Decomposition Pathway
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Spontaneous Formation of Thiuram Disulfides in Solutions of Iron(III) Dithiocarbamates. | Lunds universitet [lu.se]
- 9. Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of Methyl Piperidine-1-carbodithioate in Aqueous Media
Welcome to the technical support center for methyl piperidine-1-carbodithioate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to help you overcome these experimental hurdles.
Introduction
This compound is an organic compound with the chemical formula C₇H₁₃NS₂.[1][2] It belongs to the dithiocarbamate class of compounds, which are known for their diverse biological activities, including antimicrobial and antitumor properties.[1] However, a significant challenge in its experimental use is its very limited solubility in water (<1 mg/mL), which can hinder its application in biological assays and formulation development.[1] This guide will walk you through understanding and addressing this issue.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of the hydrophobic piperidine ring and the methyl ester group outweighs the polar nature of the carbodithioate group, resulting in an overall lipophilic character.[1] Generally, dithiocarbamates exhibit low solubility in water, with the exception of their sodium salts which are typically water-soluble.[3][4][5]
Q2: What are the reported solubility characteristics of this compound?
A2: this compound is highly soluble in polar aprotic organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with reported solubility exceeding 10 mg/mL.[1] Conversely, its aqueous solubility is very limited, estimated to be less than 1 mg/mL.[1]
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Source |
| Water | < 1 mg/mL | [1] |
| Ethanol | > 10 mg/mL | [1] |
| Methanol | > 10 mg/mL | [1] |
| DMSO | > 10 mg/mL | [1] |
Q3: How can I accurately measure the aqueous solubility of my sample?
A3: The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[6]
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., purified water, buffer) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid material confirms that a saturated solution has been achieved.[6]
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).
-
Analysis: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Quantification: Determine the solubility by comparing the analytical response of the sample to a calibration curve prepared with known concentrations of the compound.
It is crucial to ensure the purity of both the compound and the solvent for accurate results.[6]
Troubleshooting Low Solubility: A Step-by-Step Guide
If you are facing challenges with the low aqueous solubility of this compound, the following strategies can be employed. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of excipients with your downstream applications.
Workflow for Troubleshooting Low Solubility
Caption: Decision-making workflow for addressing low solubility.
Use of Co-solvents
For many in vitro applications, the use of a water-miscible organic co-solvent is a common and effective strategy.[7][8]
-
Principle: Co-solvents like DMSO, ethanol, or N-methyl-2-pyrrolidone (NMP) can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent system.[7][8]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in a suitable co-solvent (e.g., 10-50 mM in DMSO).
-
For your experiment, dilute the stock solution into your aqueous medium to the final desired concentration.
-
-
Causality and Considerations:
-
Final Co-solvent Concentration: It is critical to keep the final concentration of the co-solvent in your assay low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity.[7]
-
Precipitation Risk: Rapid dilution of the stock solution can sometimes lead to precipitation of the compound. To mitigate this, add the stock solution to the aqueous medium while vortexing or stirring.
-
pH Adjustment
The solubility of ionizable compounds is highly dependent on the pH of the solution.[7][9]
-
Principle: While this compound itself is not strongly acidic or basic, dithiocarbamates can be sensitive to pH.[3] The stability and reactivity of the carbodithioate group are pH-dependent.[1] Exploring a range of pH values for your aqueous medium may reveal a pH at which solubility is improved.
-
Protocol:
-
Prepare a series of buffers with different pH values (e.g., ranging from pH 4 to 8).
-
Determine the solubility of this compound in each buffer using the shake-flask method described earlier.
-
-
Causality and Considerations:
-
Compound Stability: Be aware that extremes of pH can lead to the degradation of your compound. It is advisable to assess the stability of this compound at different pH values over time using an analytical method like HPLC.
-
Buffer Compatibility: Ensure that the chosen buffer system is compatible with your experimental setup and does not interfere with your assay.
-
Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds through the formation of micelles.[7]
-
Principle: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous medium.[7]
-
Protocol:
-
Select a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL).
-
Prepare solutions of the surfactant in your aqueous medium at concentrations above its CMC.
-
Determine the solubility of this compound in these surfactant solutions.
-
-
Causality and Considerations:
-
Surfactant Toxicity: Surfactants can have their own biological effects and may be toxic to cells at higher concentrations. It is important to run appropriate vehicle controls to account for any effects of the surfactant itself.
-
Assay Interference: Surfactants can interfere with certain types of assays, for example, by denaturing proteins or disrupting cell membranes.
-
Advanced Formulation Strategies
For more challenging solubility issues, particularly in the context of in vivo studies and drug formulation, more advanced techniques may be necessary.[10][11]
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can lead to an increased dissolution rate.[7][11] Techniques like micronization and nanosuspension formation can be employed.[7][12]
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic polymer matrix, which can enhance its solubility and dissolution.[10][13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[7][10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be very effective.[7][10] These formulations form micro- or nano-emulsions upon contact with aqueous media, facilitating drug solubilization.[7]
Experimental Workflow for Method Selection
Caption: Step-by-step experimental workflow for selecting a solubilization method.
Conclusion
Overcoming the low aqueous solubility of this compound is a critical step in harnessing its full potential in research and development. By systematically applying the troubleshooting strategies outlined in this guide, from the use of co-solvents and pH adjustment to more advanced formulation techniques, researchers can successfully prepare solutions of this compound suitable for their specific experimental needs. Always remember to validate your chosen method and run appropriate controls to ensure the integrity of your results.
References
- 1. Buy this compound | 698-17-9 [smolecule.com]
- 2. Methyl-piperidinyl-dithiocarbamate | C7H13NS2 | CID 10442217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 5. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of Piperidine-Based Compounds in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of piperidine-containing compounds in biological assays. Understanding the metabolic fate of these compounds is crucial for accurate data interpretation and the successful development of new therapeutics.
Frequently Asked Questions (FAQs)
Q1: My piperidine-containing compound shows lower than expected potency in my cell-based assay. Could metabolic degradation be the cause?
A1: Yes, metabolic degradation is a common reason for reduced compound potency. The piperidine ring and its substituents are often susceptible to modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. Common metabolic pathways include N-dealkylation, C-hydroxylation of the piperidine ring, and oxidation of substituents. If your cells express these enzymes, your compound may be rapidly converted into less active or inactive metabolites, leading to an underestimation of its true potency.
Q2: What are the most common metabolic liabilities associated with the piperidine moiety?
A2: The piperidine ring is subject to several metabolic transformations. The most prevalent pathways include:
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N-dealkylation: This is a major metabolic route for many piperidine-containing drugs, particularly those with 4-aminopiperidine moieties. The CYP3A4 enzyme is a major contributor to this reaction.
-
Alpha-carbon oxidation: Oxidation at the carbon atom adjacent to the nitrogen (α-carbon) can lead to the formation of a lactam. This can also proceed through an iminium ion intermediate.
-
Ring hydroxylation: Hydroxylation can occur at various positions on the piperidine ring, leading to the formation of more polar metabolites.
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Ring opening: In some cases, the piperidine ring can be opened through oxidative cleavage, resulting in linear metabolites.
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N-oxidation: The nitrogen atom of the piperidine ring can be directly oxidized.
Q3: How can I quickly assess the metabolic stability of my piperidine compound?
A3: A primary screen for metabolic stability can be performed using an in vitro assay with human liver microsomes (HLM). This assay focuses on Phase I metabolism mediated by CYP enzymes. By incubating your compound with HLM and a cofactor like NADPH, and then quantifying the disappearance of the parent compound over time using LC-MS/MS, you can determine its metabolic stability.
Q4: I've identified a metabolite of my piperidine compound. How do I determine if it's active?
A4: Once a metabolite is identified and structurally characterized, it should be synthesized or isolated in sufficient quantities for biological testing. You can then perform the same biological assays used to evaluate the parent compound to determine the metabolite's activity. This is a critical step, as some metabolites may retain, have reduced, or even enhanced activity compared to the parent drug.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly Low Compound Activity
If you suspect metabolic degradation is affecting your assay results, this guide provides a systematic approach to troubleshooting the issue.
dot
Caption: Workflow for troubleshooting low compound activity.
Step-by-Step Protocol: Microsomal Stability Assay
This assay provides a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (ACN) for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of your test compound in phosphate buffer. In a 96-well plate, add the HLM and buffer. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. From this, you can determine the half-life (t½) and intrinsic clearance (Clint) of your compound.
Interpreting the Results:
-
High Stability (long t½): If your compound is stable in HLM, metabolic degradation is less likely to be the primary cause of low activity in your cell-based assay. You should then investigate other factors such as poor cell permeability, compound aggregation, or low solubility.
-
Low Stability (short t½): If your compound is rapidly metabolized, this strongly suggests that degradation is impacting your assay results. The next step is to identify the metabolites and assess their activity.
Guide 2: Identifying Major Metabolites
Once you've confirmed that your piperidine compound is metabolically unstable, the next step is to identify the major metabolites to understand the degradation pathway.
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Caption: Workflow for metabolite identification.
Analytical Techniques for Metabolite Identification:
| Technique | Application | Information Gained |
| LC-MS/MS | Primary tool for detecting and quantifying metabolites in complex mixtures. | Retention time, molecular weight, and fragmentation patterns of metabolites. |
| High-Resolution MS (HRMS) | Accurate mass measurement of parent compound and metabolites. | Elemental composition of metabolites, which helps in proposing chemical structures. |
| NMR Spectroscopy | Definitive structural elucidation of isolated metabolites. | Detailed structural information, including stereochemistry. |
Common Degradation Pathways of Piperidine-Based Compounds
The metabolic fate of a piperidine-containing drug is highly dependent on its overall structure and the enzymes involved. Below are some of the most frequently observed degradation pathways.
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Technical Support Center: Optimizing Reaction Conditions for Metal Complex Formation with Dithiocarbamates
Welcome to the Technical Support Center for the synthesis and optimization of metal dithiocarbamate complexes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of metal dithiocarbamate complexes. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no precipitate at all, during my metal dithiocarbamate complex synthesis. What could be the problem?
Answer: Low or no yield is a common issue that can stem from several factors, ranging from the stability of your dithiocarbamate ligand to the reaction conditions. Here’s a systematic approach to troubleshoot this problem:
Potential Causes and Solutions:
-
Dithiocarbamate Ligand Instability:
-
Explanation: Dithiocarbamate salts, especially those derived from primary amines, can be unstable and decompose, particularly in acidic conditions or over time.[1][2] The stability of dithiocarbamates in solution is strongly pH-dependent and they are generally unstable at a pH below 4.[3] Thiuram disulfides formed from the oxidation of dithiocarbamates derived from primary amines are also known to be unstable.[4]
-
Solution:
-
Use Freshly Prepared Ligand: It is always best to use a freshly prepared dithiocarbamate salt for your reaction.
-
Proper Storage: If you need to store the ligand, do so in a cool, dark, and dry place. For ammonium dithiocarbamate salts, be mindful of their sensitivity to air and temperature.[2]
-
Consider Secondary Amines: Dithiocarbamates derived from secondary amines are generally more stable.[2] If your protocol allows, consider using a secondary amine as a starting material.
-
Control pH: Ensure the reaction medium is neutral to basic, as dithiocarbamates can decompose in acidic conditions.[5]
-
-
-
Incorrect Stoichiometry:
-
Explanation: The molar ratio of the dithiocarbamate ligand to the metal salt is crucial for optimal complex formation. Most divalent transition metals form complexes with a 2:1 ligand-to-metal ratio.[6][7]
-
Solution:
-
Verify Calculations: Double-check your stoichiometric calculations for both the ligand and the metal salt.
-
Experimental Optimization: If the yield is consistently low, consider running small-scale experiments with varying ligand-to-metal ratios (e.g., 1.5:1, 2:1, 2.5:1) to find the optimal condition for your specific system.
-
-
-
Inappropriate Solvent:
-
Explanation: The choice of solvent is critical for both the dissolution of reactants and the precipitation of the product. Metal dithiocarbamate complexes are often insoluble in water, which drives the reaction forward through precipitation.[2][5]
-
Solution:
-
Solvent System: A common method involves dissolving the dithiocarbamate salt in water or an alcohol (like ethanol) and the metal salt in water, then mixing the two solutions.[6][8]
-
Solubility Check: Ensure your chosen solvent system allows for the dissolution of the starting materials while promoting the precipitation of the final complex. If the complex is soluble in the reaction medium, you will not observe any precipitate. In such cases, you may need to remove the solvent or add an anti-solvent to induce precipitation.
-
-
-
Reaction Conditions Not Optimal:
-
Explanation: Temperature and reaction time can influence the rate of complex formation and the final yield.
-
Solution:
-
Temperature: While many dithiocarbamate complexation reactions occur rapidly at room temperature, some may benefit from gentle heating under reflux to ensure completion.[6][7] However, be cautious as excessive heat can lead to decomposition.
-
Reaction Time: Most reactions are fast and result in immediate precipitation.[9] However, if you observe slow precipitation, allow the reaction to stir for a longer period (e.g., a few hours) to ensure it has gone to completion.
-
-
Issue 2: Poor Crystallinity or Amorphous Product
Question: My product has precipitated, but it appears to be an amorphous powder, and I am unable to obtain good quality crystals for X-ray diffraction. How can I improve the crystallinity?
Answer: Obtaining a crystalline product is often essential for definitive structural characterization. The formation of an amorphous solid suggests that the precipitation process is too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice.
Potential Causes and Solutions:
-
Rapid Precipitation:
-
Explanation: The immediate precipitation of the complex upon mixing the reactants is a common reason for poor crystallinity.
-
Solution:
-
Slow Addition of Reagents: Instead of rapidly mixing the solutions of the ligand and the metal salt, add one solution dropwise to the other with vigorous stirring. This can slow down the rate of precipitation and encourage crystal growth.
-
Use of Dilute Solutions: Working with more dilute solutions of your reactants can also slow down the precipitation process.
-
Controlled Cooling: If the reaction is performed at an elevated temperature, slow and controlled cooling can promote the formation of larger, more well-defined crystals.
-
-
-
Recrystallization:
-
Explanation: If you have already isolated an amorphous product, recrystallization is a powerful technique for improving its crystallinity.
-
Solution:
-
Solvent Selection: The key is to find a suitable solvent or solvent system in which your complex has low solubility at room temperature but is soluble at an elevated temperature. Common solvents for recrystallization of metal dithiocarbamate complexes include chloroform, dichloromethane, acetone, or mixtures thereof.
-
Recrystallization Protocol:
-
Dissolve your amorphous product in a minimal amount of the appropriate hot solvent to form a saturated solution.
-
If there are any insoluble impurities, filter the hot solution.
-
Allow the solution to cool down slowly and undisturbed to room temperature.
-
If necessary, further cool the solution in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
-
-
Issue 3: Product Instability (Decomposition)
Question: My isolated metal dithiocarbamate complex seems to be unstable and changes color or decomposes over time. What are the factors affecting stability and how can I improve it?
Answer: The stability of metal dithiocarbamate complexes can be influenced by the metal ion, the substituents on the dithiocarbamate ligand, and the storage conditions.[10]
Potential Causes and Solutions:
-
Thermal Instability:
-
Explanation: Metal dithiocarbamate complexes have varying thermal stabilities. Decomposition often leads to the formation of metal sulfides.[10] The thermal stability generally depends on the nature of the cation; smaller cations tend to form more stable complexes.[10]
-
Solution:
-
Avoid Excessive Heat: During synthesis and work-up, avoid unnecessarily high temperatures. Dry the product at a moderate temperature or under vacuum at room temperature.
-
Proper Storage: Store the final product in a cool and dark place.
-
-
-
Oxidative Instability:
-
Explanation: Some metal dithiocarbamate complexes can be sensitive to air and may undergo oxidation, especially those with metals in lower oxidation states.[4] For example, Mn(II) dithiocarbamate complexes can react with oxygen.[4]
-
Solution:
-
Inert Atmosphere: If you suspect oxidative instability, perform the synthesis and handling of the complex under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Airtight Storage: Store the final product in a well-sealed container, potentially under an inert atmosphere.
-
-
Experimental Workflow for Synthesis and Troubleshooting
The following diagram illustrates a general workflow for the synthesis of metal dithiocarbamate complexes and highlights key troubleshooting checkpoints.
Caption: General workflow for metal dithiocarbamate synthesis with troubleshooting points.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental details of metal dithiocarbamate complex formation.
Q1: How do I prepare the dithiocarbamate ligand?
A1: The most common method for synthesizing dithiocarbamate salts is the reaction of a primary or secondary amine with carbon disulfide (CS₂) in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][11] The amine acts as a nucleophile, attacking the carbon of CS₂. The base then deprotonates the resulting dithiocarbamic acid to form a stable salt.[2] The reaction is often performed in a cold solution (e.g., in an ice bath) as it can be exothermic.[1]
Q2: Does the order of adding reagents matter for ligand synthesis?
A2: Generally, the order of addition of the amine, base, and carbon disulfide does not significantly impact the final product, as long as the correct stoichiometry is maintained.[2][11]
Q3: What is the role of pH in the complexation reaction?
A3: The pH of the reaction medium is a critical parameter. Dithiocarbamate ligands are generally stable at a pH of 7.0 or higher.[5] In acidic conditions (typically pH < 4), they can decompose back to the parent amine and carbon disulfide.[3][5] Therefore, it is important to maintain a neutral to alkaline pH during the synthesis to ensure the stability of the ligand and achieve a good yield of the metal complex. The removal efficiency of metal ions by dithiocarbamates is also highly pH-dependent.[3]
Q4: Which metal salts are suitable for the reaction?
A4: A wide variety of metal salts can be used, with metal chlorides, sulfates, and nitrates being common choices. The choice of the counter-ion in the metal salt is generally not critical, as it will be displaced by the dithiocarbamate ligand. It is important to use a metal salt that is soluble in the chosen solvent.
Q5: How can I monitor the progress of the reaction?
A5: In many cases, the formation of the metal dithiocarbamate complex is visually apparent due to the immediate formation of a colored precipitate.[9] For a more quantitative assessment, you can use techniques like:
-
Thin-Layer Chromatography (TLC): To check for the consumption of the starting materials (if they are TLC active).
-
UV-Vis Spectroscopy: To monitor the appearance of new absorption bands corresponding to the metal complex.[6][12]
-
FT-IR Spectroscopy: To confirm the coordination of the dithiocarbamate ligand to the metal center by observing shifts in the characteristic vibrational bands.[13]
Q6: What are the key diagnostic peaks in FT-IR spectroscopy for confirming complex formation?
A6: FT-IR spectroscopy is a powerful tool for confirming the coordination of the dithiocarbamate ligand. The key vibrational bands to look for are:
-
ν(C-N) "Thioureide" Band (around 1450-1550 cm⁻¹): A shift in this band to a higher frequency in the complex compared to the free ligand indicates an increase in the C-N double bond character upon coordination.[13]
-
ν(C-S) Bands (around 950-1050 cm⁻¹): The presence of a single strong band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the metal center.[3]
-
ν(M-S) Band (typically below 500 cm⁻¹): The appearance of a new band in the far-IR region can be attributed to the metal-sulfur bond, providing direct evidence of complexation.[14]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Complex |
| ν(C-N) | 1450-1550 | Shift to higher frequency indicates coordination |
| ν(C-S) | 950-1050 | A single sharp peak suggests bidentate coordination |
| ν(M-S) | < 500 | Appearance confirms metal-sulfur bond formation |
Q7: How does the choice of substituents on the amine affect the properties of the complex?
A7: The organic substituents (R groups) on the nitrogen atom of the dithiocarbamate ligand can significantly influence the properties of the resulting metal complex, such as:
-
Solubility: Bulky or long-chain alkyl groups can increase the solubility of the complex in organic solvents.
-
Stability: The electronic and steric properties of the substituents can affect the thermal and chemical stability of the complex.[10]
-
Biological Activity: For applications in drug development, the nature of the R groups is a key factor in determining the biological activity of the complex.[15]
Logical Flow for Optimizing Reaction Conditions
The following diagram provides a logical pathway for optimizing the reaction conditions for metal dithiocarbamate complex formation.
Caption: A logical flow diagram for troubleshooting and optimizing the synthesis of metal dithiocarbamate complexes.
References
- 1. Metal-dithiocarbamate complexes: chemistry and biological activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. journalofchemistry.org [journalofchemistry.org]
- 15. mdpi.com [mdpi.com]
"how to prevent the decomposition of dithiocarbamate ligands during experiments"
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dithiocarbamate (DTC) ligands. Dithiocarbamates are exceptionally versatile organosulfur compounds, prized for their strong metal-chelating properties which are leveraged in applications ranging from enzyme inhibition and anticancer therapies to materials science.[1][2]
However, their utility is matched by their notorious instability under common experimental conditions. The decomposition of these ligands can compromise data integrity, reduce therapeutic efficacy, and lead to confounding results. This guide is designed to provide you with not just protocols, but the core scientific principles and field-proven strategies to anticipate and prevent the decomposition of your dithiocarbamate ligands, ensuring the robustness and reproducibility of your experiments.
Section 1: Understanding Dithiocarbamate Instability - The Core Principles
The key to preventing decomposition is understanding its mechanisms. Dithiocarbamates are salts of dithiocarbamic acids. While the dithiocarbamate anion is relatively stable, its corresponding acid is highly unstable and rapidly decomposes.[3] The two primary culprits that drive this decomposition in a laboratory setting are acidic pH and oxidation .
1.1 The Primary Culprit: Acid-Catalyzed Decomposition
The stability of dithiocarbamates is profoundly dependent on pH.[4] In acidic environments (generally pH < 6.5, with rapid decomposition occurring at pH < 4), the dithiocarbamate anion is protonated.[4] This forms the transient and highly unstable dithiocarbamic acid, which swiftly breaks down into carbon disulfide (CS₂) and the corresponding secondary amine.[5][6][7] This is the most common cause of unexpected precipitation, solution cloudiness, and loss of ligand activity.
The mechanism is a critical concept to grasp:
Figure 1: Acid-catalyzed decomposition pathway of dithiocarbamate ligands.
1.2 The Secondary Threat: Oxidation
Even under neutral or alkaline conditions, dithiocarbamates can degrade via oxidation, particularly in the presence of atmospheric oxygen. This process typically leads to the formation of a thiuram disulfide, which involves the coupling of two dithiocarbamate molecules. While some metal complexes of dithiocarbamates are air-stable, many are not, and the free ligands themselves can be susceptible.[3] This oxidative degradation can be a slower, more insidious cause for the loss of active ligand concentration over time.
Section 2: Troubleshooting Guide & Standard Operating Procedures (SOPs)
This section addresses the most common issues encountered during experiments in a practical question-and-answer format.
Question 1: "My dithiocarbamate solution turned cloudy or formed a precipitate shortly after preparation. What is happening and how can I prevent it?"
This is a classic sign of acid-catalyzed decomposition. Your solvent system or the addition of other reagents is likely creating an acidic environment.
Root Cause Analysis:
-
Unbuffered Water: Using deionized water, which can become acidic (pH 5-6) upon exposure to atmospheric CO₂, is a common mistake.
-
Acidic Reagents: Addition of a drug stock solution, buffer component, or metal salt that is acidic will drop the overall pH.
-
Cell Culture Media: Many standard cell culture media are buffered around pH 7.2-7.4, but can become acidic due to cellular metabolism.
SOP: Maintaining pH Control
Objective: To prepare and maintain a dithiocarbamate solution at a pH that ensures its stability (typically pH 7.0 - 10.0).
Materials:
-
Phosphate buffer (for pH 6.5-8.0) or Carbonate buffer (for pH 9.0-11.0).[4]
-
Calibrated pH meter.
-
Sterile, CO₂-free (boiled and cooled or nitrogen-purged) deionized water.
-
0.1 M NaOH and 0.1 M HCl for pH adjustments.
Protocol:
-
Buffer Selection: Choose a buffer system appropriate for your target pH range and compatible with your experimental system. See Table 1 for guidance.
-
Solvent Preparation: Prepare your chosen buffer using CO₂-free deionized water. For example, to make a 100 mM phosphate buffer at pH 7.4, combine appropriate amounts of monobasic and dibasic sodium phosphate.
-
Dissolution: Dissolve the solid dithiocarbamate salt directly into the prepared buffer. Do not dissolve it in water first and then add it to the buffer.
-
Final pH Check: After dissolution, check the pH of the final stock solution and adjust carefully with dilute NaOH or HCl if necessary.
-
Working Solutions: When making dilutions, always use the same buffer system as the diluent to maintain a stable pH environment.
| Buffer System | Useful pH Range | Common Applications & Considerations |
| Phosphate (Na/K) | 6.5 - 8.0 | Widely used in biological assays. Can precipitate with certain divalent cations (e.g., Ca²⁺). |
| HEPES | 7.0 - 8.0 | Good for cell culture; less prone to precipitation with metal ions than phosphate. |
| Carbonate-Bicarbonate | 9.0 - 11.0 | Useful for applications requiring a more alkaline environment. Must be kept in a sealed container to prevent pH changes from atmospheric CO₂. |
| Table 1: Recommended Buffer Systems for Dithiocarbamate Solutions. |
Question 2: "My experiment runs at a stable, neutral pH, but I still see a gradual loss of my dithiocarbamate's activity over several hours. What's the cause?"
This points towards oxidative decomposition or, in some cases, reaction with other components in your system. If pH is well-controlled, oxidation by atmospheric oxygen is the most likely culprit.[3]
SOP A: Stabilization with Antioxidants
For many applications where a strictly oxygen-free environment is not feasible, adding a compatible antioxidant can effectively protect the dithiocarbamate ligand.
Objective: To prevent the oxidative degradation of dithiocarbamates by scavenging reactive oxygen species.
Recommended Antioxidants:
-
Cysteine/N-acetylcysteine (NAC): Thiol-containing antioxidants are very effective.[8] A final concentration of 100-500 µM is a good starting point.
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant. Use at a similar concentration range.
-
Glutathione (GSH): An endogenous antioxidant that can be used to mimic physiological conditions.[8]
Protocol:
-
Prepare a concentrated stock solution of the chosen antioxidant in the same buffer you are using for your dithiocarbamate.
-
Add the antioxidant to your reaction buffer before introducing the dithiocarbamate ligand.
-
Mix thoroughly and allow it to equilibrate for a few minutes.
-
Add the dithiocarbamate to the antioxidant-fortified buffer to prepare your final working solution.
SOP B: Working Under an Inert Atmosphere
For highly oxygen-sensitive ligands or long-term experiments, creating an oxygen-free environment is the gold standard. This is achieved using a glove box or Schlenk line techniques with an inert gas like argon or high-purity nitrogen.[9][10]
Objective: To physically exclude atmospheric oxygen from all solutions and reaction vessels.
Simplified Schlenk Line Workflow:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 150°C overnight) to remove adsorbed water and cooled under vacuum.[10]
-
Atmosphere Exchange (Evacuate-Refill Cycle):
-
Attach the sealed reaction flask (e.g., a Schlenk flask) containing a stir bar to the Schlenk line.
-
Carefully open the flask to the vacuum manifold to remove the air.
-
Close the vacuum valve and slowly open the inert gas valve to backfill the flask.
-
Repeat this evacuate-refill cycle at least 3-5 times to ensure a completely inert atmosphere.[11]
-
-
Solvent Degassing: Solvents must be degassed to remove dissolved oxygen. Common methods include:
-
Reagent Transfer: Add the degassed solvent and solid dithiocarbamate to the reaction flask under a positive pressure of inert gas to prevent air from entering.
Figure 2: Troubleshooting workflow for dithiocarbamate ligand instability.
Question 3: "What are the best practices for storing my dithiocarbamate compounds to ensure long-term stability?"
Improper storage is a major source of ligand degradation before an experiment even begins. Both solid and solution forms require specific conditions.
| Form | Condition | Rationale | Best Practice |
| Solid (Salt Form) | Cool, Dry, Dark | Prevents thermal decomposition and photo-oxidation. Moisture can initiate hydrolysis. | Store in a tightly sealed container inside a desiccator containing an indicator desiccant (e.g., blue silica gel).[1] Place the desiccator in a refrigerator (2-8°C). |
| Stock Solution | Buffered, Cold, Dark, Sealed | Controls pH, slows reaction rates, prevents photo-oxidation, and minimizes exposure to air. | Prepare concentrated stock solutions in a degassed, antioxidant-containing buffer (pH > 7.0). Store in small aliquots in sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Freshly prepared solutions are always best. [1] |
| Table 2: Recommended Storage Conditions for Dithiocarbamate Ligands. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Are all dithiocarbamate ligands equally unstable?
-
No. Stability is influenced by the electronic properties of the amine group from which they are derived. For example, dithiocarbamates from more basic amines are often more susceptible to acid decomposition.[5][6] Furthermore, some structures, like pyrrolidinedithiocarbamate, are known to be more stable at lower pH than others.[4]
-
-
Q2: I'm using a dithiocarbamate to form a metal complex. Will the complex be more stable than the free ligand?
-
Generally, yes. Chelation to a metal center significantly stabilizes the dithiocarbamate structure.[2][12] However, the stability of the final complex depends on the specific metal ion, its oxidation state, and the coordination geometry.[3][12] Some metal ions can also participate in redox reactions with the ligand.
-
-
Q3: How can I quickly check if my ligand has decomposed?
-
For many dithiocarbamates, you can use a UV-Vis spectrophotometer. The dithiocarbamate anion has a characteristic strong absorbance peak (often between 250-290 nm) that will decrease as the ligand decomposes.[5] Monitoring this peak over time is a simple way to assess stability in a given buffer system. For more detailed analysis, HPLC or LC-MS methods can be used.[13][14]
-
-
Q4: Can my lab equipment introduce contaminants that degrade dithiocarbamates?
-
Yes. A surprising source of contamination can be latex rubber gloves, which often contain dithiocarbamates as vulcanizing agents.[15] Handling samples with these gloves can lead to leaching and false positives in sensitive analyses. It is recommended to use nitrile or vinyl gloves.
-
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Thiol antioxidant reversal of pyrrolidine dithiocarbamate-induced reciprocal regulation of AP-1 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
Technical Support Center: Challenges in the Characterization of Methyl Piperidine-1-carbodithioate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for methyl piperidine-1-carbodithioate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we address common challenges encountered during synthesis, purification, and analytical characterization, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common initial queries regarding the handling and basic properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. This compound should be stored in a cool, dark place, and sealed in a dry, inert atmosphere.[1] The compound is a colorless to yellow liquid or semi-solid at room temperature.[1] Exposure to light, moisture, and acidic conditions can lead to degradation.
Q2: What are the expected spectral characteristics for this compound?
A2: While specific data can vary slightly based on instrumentation and sample purity, the following table summarizes the expected spectral characteristics based on data from analogous dithiocarbamate compounds.
| Technique | Expected Observations | Notes & Rationale |
| ¹H NMR | Piperidine Protons: Multiplets, ~1.65–1.80 ppm. S-CH₃ Protons: Singlet, ~3.15–3.20 ppm. N-CH₂ Protons: Multiplet, shifted downfield from other piperidine protons.[1] | The chemical shifts are influenced by the electron-withdrawing nature of the carbodithioate group. The exact position of the N-CH₂ protons can vary. |
| ¹³C NMR | NCS₂ Carbon: ~195-210 ppm. | The chemical shift of the thiocarbonyl carbon is highly characteristic and sensitive to the electronic environment and coordination state.[2][3] |
| FT-IR (cm⁻¹) | C-N (Thioureide): ~1450–1550 cm⁻¹. C=S (Thiocarbonyl): ~1240-1250 cm⁻¹. C-S Stretch: ~950-1000 cm⁻¹ and ~650-660 cm⁻¹.[1][4][5] | The C-N bond has significant double-bond character, making the "thioureide" band a key diagnostic peak.[4][5] Its position is sensitive to substituents and metal coordination. |
| UV-Vis | Absorption bands in the 250–375 nm range.[1] | These absorptions are typically attributed to π→π* transitions within the NCS₂ moiety.[1] |
| Mass Spec (MS) | Molecular Ion (M⁺): ~175.05 m/z. | Expect fragmentation corresponding to the loss of the methyl group, CS₂, or cleavage of the piperidine ring. Soft ionization techniques are recommended. |
Q3: What solvents are suitable for dissolving this compound?
A3: The compound exhibits high solubility in polar aprotic and polar protic organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] It has very limited solubility in water.[1] For analytical techniques like HPLC, a mixture of methanol or acetonitrile with an appropriate aqueous buffer is typically used.
Q4: How stable is this compound and what conditions should I avoid?
A4: The stability of dithiocarbamates is a primary challenge in their characterization.[6] You must avoid acidic conditions, as the compound will rapidly hydrolyze to piperidine and carbon disulfide.[6][7] Elevated temperatures can also cause decomposition.[1] For procedures like HPLC, maintaining a neutral to alkaline pH is crucial to prevent on-column degradation.[6]
Section 2: Troubleshooting Guide: Synthesis & Purification
Problem: I am getting a low yield during the synthesis of this compound.
This is a common issue that can often be traced back to reaction conditions or workup procedures.
-
Potential Cause 1: Inefficient Dithiocarbamate Salt Formation. The initial reaction between piperidine and carbon disulfide (CS₂) is an equilibrium. If conditions are not optimal, the formation of the piperidinium dithiocarbamate salt may be incomplete.
-
Potential Cause 2: Competing Side Reactions during Methylation. The subsequent methylation step, often using an electrophile like methyl iodide, can be problematic if the dithiocarbamate anion is not fully formed or if the reaction temperature is too high.
-
Solution: After the initial reaction, ensure the formation of the salt before adding the methylating agent. Maintain the low temperature during the addition of the methylating agent to prevent side reactions.
-
-
Potential Cause 3: Degradation during Workup. Dithiocarbamates are sensitive to acid.[7] If the workup involves any acidic washes, you will lose a significant portion of your product to decomposition.
-
Solution: Use neutral or slightly basic conditions for all extractions and washes. A wash with a saturated sodium bicarbonate solution can be beneficial.
-
Problem: I am struggling to purify the final product. It's an oil and difficult to crystallize.
Purification requires careful consideration of the compound's properties.[1]
-
Potential Cause 1: Residual Solvent or Starting Materials. The product may appear as an oil due to the presence of unreacted starting materials or residual solvent.
-
Solution: Column Chromatography. If direct crystallization fails, column chromatography is an effective alternative. A silica gel column with a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from impurities. Monitor the fractions by TLC.
-
-
Potential Cause 2: Incorrect Crystallization Conditions. Crystallization is a primary purification method for dithiocarbamates, but finding the right solvent system is key.[1]
-
Solution: Systematic Solvent Screening.
-
Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes slightly turbid.
-
Warm the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.
-
-
Below is a workflow diagram for troubleshooting purification issues.
Caption: Purification troubleshooting workflow for this compound.
Section 3: Troubleshooting Guide: Analytical Characterization
Problem: My NMR spectrum is inconsistent, shows broad peaks, or has unexpected signals.
NMR is a powerful tool, but sample quality and stability are paramount.
-
Potential Cause 1: Sample Degradation. If the sample has been stored improperly or if the deuterated solvent contains acidic impurities (a common issue with CDCl₃), the compound may be degrading within the NMR tube.
-
Solution: Use a freshly prepared sample. If using CDCl₃, consider passing it through a small plug of basic alumina immediately before use to remove trace acids. Alternatively, use a more inert solvent like benzene-d₆ or DMSO-d₆.
-
-
Potential Cause 2: Dynamic Exchange. The C-N bond in dithiocarbamates has a partial double bond character, which can lead to restricted rotation and dynamic exchange phenomena on the NMR timescale. This can cause broadening of the signals for the protons near the nitrogen atom.
-
Solution: Acquire the NMR spectrum at different temperatures (variable temperature NMR). At lower temperatures, the rotation slows, and you may see distinct signals for axial and equatorial protons. At higher temperatures, rotation becomes faster, and the signals may sharpen into an averaged peak.
-
-
Potential Cause 3: Paramagnetic Impurities. The presence of trace amounts of paramagnetic metal ions can cause significant peak broadening.
-
Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected, you can try adding a small amount of a chelating agent like EDTA to the sample, though this may complicate the spectrum.
-
Caption: Decision tree for troubleshooting problematic NMR spectra.
Problem: I'm having trouble with HPLC analysis (peak tailing, multiple peaks, or no peak at all).
HPLC analysis of dithiocarbamates is notoriously difficult due to their instability and reactivity.[6][9]
-
Potential Cause 1: On-Column Degradation. Standard reversed-phase columns with acidic mobile phases will destroy the analyte.[7]
-
Potential Cause 2: Poor Retention and Peak Shape. The compound may not be well-retained or may exhibit poor peak shape on a standard C18 column.
Recommended Starting HPLC Protocol
| Parameter | Recommendation | Rationale & Reference |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard column for reversed-phase separations. |
| Mobile Phase | Methanol : Aqueous Buffer (e.g., 70:30) | The organic modifier percentage may need optimization.[9] |
| Aqueous Buffer | 2-3 mM Sodium Acetate (pH 4-5) | Buffers the mobile phase to prevent acid-catalyzed hydrolysis.[9] |
| Additives | 100-200 µM CuSO₄ 2-4 mM Hexanesulfonate (HSA) | CuSO₄ forms a stable complex with the analyte. HSA acts as the ion-pair reagent to retain the positively charged complex on the C18 column.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis at ~272 nm or ~287 nm | This is the wavelength of maximum absorption for the Cu(II)-dithiocarbamate complex.[6][9][10] |
Problem: I can't get a clear molecular ion peak in my mass spectrum.
This is often due to the compound's thermal lability and fragmentation patterns.
-
Potential Cause 1: In-Source Fragmentation. High temperatures in the ionization source (common in techniques like Electron Ionization - EI) can cause the molecule to fragment before it is detected.
-
Solution: Use Soft Ionization. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are much gentler techniques and are more likely to yield a strong molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
-
Potential Cause 2: Inherent Instability. The molecule may readily fragment upon ionization regardless of the technique.
-
Solution: Analyze the Fragments. Understanding the fragmentation pattern is key to confirming the structure. Look for characteristic losses.
-
Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.
References
- 1. Buy this compound | 698-17-9 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control | MDPI [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in the Synthesis of Piperidine Carbodithioates
Welcome to the Technical Support Center for the synthesis of piperidine carbodithioates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to minimize impurities and achieve high-purity target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing piperidine carbodithioates?
A: The synthesis of piperidine carbodithioates is typically achieved through the reaction of piperidine, a secondary amine, with carbon disulfide (CS₂). This reaction is generally carried out in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate salt.[1][2] The piperidine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by the base to yield the stable salt.[2]
Q2: I've noticed a yellow discoloration in my piperidine starting material. Should I be concerned?
A: Yes, a yellow tint in piperidine often indicates the presence of oxidation products.[3] While it may not interfere with all subsequent reactions, for high-purity synthesis, it is crucial to use purified piperidine. The most effective method for removing these colored impurities is distillation.[3] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]
Q3: My reaction mixture is turning cloudy and a precipitate is forming before I add my metal salt. What is likely happening?
A: Premature precipitation could be due to the low solubility of the piperidine carbodithioate salt in your chosen solvent. Dithiocarbamate salts are generally soluble in water and polar organic solvents.[1] If you are using a less polar solvent, consider switching to a more appropriate one like ethanol or a water/ethanol mixture.[4] Another possibility, though less common at this stage, is the formation of insoluble impurities.
Q4: Can I use a primary amine instead of piperidine to synthesize a similar compound?
A: While primary amines do react with carbon disulfide, they form dithiocarbamic acids which can be unstable.[1] These intermediates can subsequently convert to isothiocyanates, especially in the presence of certain reagents.[1] Therefore, for the direct synthesis of stable carbodithioate salts, secondary amines like piperidine are preferred.
Troubleshooting Guides: Impurity Formation and Control
This section provides detailed troubleshooting for common impurities encountered during the synthesis of piperidine carbodithioates.
Issue 1: Formation of Thiuram Disulfide
Symptoms:
-
Appearance of a white or pale yellow precipitate that is insoluble in water.
-
Lower than expected yield of the desired piperidine carbodithioate.
-
Complex NMR spectrum with overlapping signals.
Causality: Thiuram disulfides are formed by the oxidation of two dithiocarbamate molecules.[1] This can be initiated by exposure to air (oxygen) or other oxidizing agents present in the reaction mixture.
Workflow for Minimizing Thiuram Disulfide Formation
Caption: Workflow to prevent thiuram disulfide formation.
Detailed Protocol for Prevention:
-
Reagent Purity: Ensure piperidine is freshly distilled and carbon disulfide is of high purity.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Solvent Degassing: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Controlled Addition: Add carbon disulfide dropwise to the cooled solution of piperidine and base to control the exothermic reaction and prevent localized overheating, which can promote side reactions.
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of carbon disulfide.[5]
Corrective Measures:
If thiuram disulfide is formed, it can often be separated from the more polar dithiocarbamate salt by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[4]
Issue 2: Decomposition of the Carbodithioate Product
Symptoms:
-
Odor of carbon disulfide or amine.
-
Decrease in pH of the reaction mixture.
-
Formation of insoluble byproducts.
Causality: Dithiocarbamates can decompose under acidic conditions, breaking down into the parent amine and carbon disulfide.[6][7] The stability of the dithiocarbamate is dependent on the pH of the solution.
Mechanism of Acid-Catalyzed Decomposition
Caption: Acid-catalyzed decomposition of dithiocarbamates.
Preventative Measures and Control:
| Parameter | Recommended Condition | Rationale |
| pH Control | Maintain a basic pH ( > 8) throughout the synthesis and work-up. | Dithiocarbamates are significantly more stable in basic media.[8] |
| Base Selection | Use a slight excess of a strong base like NaOH or KOH. | Ensures complete conversion to the salt and neutralizes any acidic impurities.[1] |
| Work-up | Avoid acidic washes during the extraction process. | Prevents the protonation and subsequent decomposition of the product.[6][7] |
| Storage | Store the final product in a cool, dry, and dark place. | Minimizes potential degradation over time. |
Issue 3: Incomplete Reaction and Residual Starting Materials
Symptoms:
-
Presence of piperidine and/or carbon disulfide in the final product.
-
Lower than expected yield.
Causality:
-
Incorrect stoichiometry of reactants.
-
Insufficient reaction time or temperature.
-
Poor mixing.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure accurate measurement of all reactants. A slight excess of carbon disulfide can sometimes be used to drive the reaction to completion, but this may necessitate its removal during work-up.
-
Optimize Reaction Conditions:
-
Time: Monitor the reaction by TLC or other appropriate analytical techniques to determine the point of completion.
-
Temperature: While the initial addition of CS₂ is performed at low temperatures, allowing the reaction to slowly warm to room temperature can help ensure it goes to completion.[4]
-
-
Ensure Efficient Mixing: Use a magnetic stirrer or overhead stirrer to ensure the reactants are well-mixed, especially in heterogeneous reaction mixtures.
Purification Protocols
Protocol 1: Recrystallization of Sodium Piperidine Carbodithioate
This protocol is effective for removing less polar impurities such as thiuram disulfide.
-
Dissolution: Dissolve the crude product in a minimal amount of a hot ethanol/water (1:1 v/v) mixture.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a freezer or ice bath for several hours to induce crystallization.[4]
-
Isolation: Collect the crystals by filtration through a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of Piperidine Starting Material via Carbonate Salt Formation
This method is particularly useful for removing pyridine impurities from commercial piperidine.
-
Reaction: React the impure piperidine with carbon dioxide in the presence of water to form solid piperidine carbonate.[9]
-
Filtration: Filter the solid piperidine carbonate, separating it from the pyridine which remains in the filtrate.
-
Liberation of Piperidine: Heat the piperidine carbonate to decompose it back into piperidine, carbon dioxide, and water.[9]
-
Recovery: Recover the purified piperidine.[9]
By following these guidelines and troubleshooting steps, you can significantly improve the purity and yield of your piperidine carbodithioate synthesis.
References
- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium piperidine-1-carbodithioate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile and Efficient One-Pot Regioselective Synthesis of 2-Hydroxyalkyl Dithiocarbamates under Catalyst-Free Conditions [file.scirp.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Dithiocarbamate Ligands: Profiling Methyl Piperidine-1-carbodithioate Against Its Peers
In the vast landscape of coordination chemistry and drug development, dithiocarbamates (DTCs) stand out as exceptionally versatile ligands. Their ability to form stable complexes with a wide array of transition metals has cemented their importance in fields ranging from materials science to medicine.[1][2] This guide provides an in-depth comparison of methyl piperidine-1-carbodithioate against other commonly employed dithiocarbamate ligands. We will dissect their structural nuances, compare their performance based on experimental data, and provide the procedural rationale essential for researchers, scientists, and drug development professionals.
The Dithiocarbamate Framework: Synthesis and Structural Fundamentals
Dithiocarbamates are organosulfur compounds characterized by the R₂NCS₂⁻ functional group. Their synthesis is remarkably efficient, typically involving the reaction of a primary or secondary amine with carbon disulfide in a basic medium.[3][4] This reaction is often quantitative and can be performed under mild, environmentally friendly conditions, making DTCs readily accessible.[2]
The choice of the precursor amine is a critical determinant of the ligand's ultimate properties. The electronic and steric nature of the R groups on the nitrogen atom dictates the ligand's coordination behavior, solubility, and biological activity.
Caption: General Synthesis of Dithiocarbamate Salts.
The electronic character of the dithiocarbamate ligand is governed by resonance, with electron density delocalized across the N-C-S₂ core. This delocalization contributes to a partial double bond character in the C-N bond and enhances the basicity of the sulfur atoms, enabling them to act as soft donors that readily coordinate with metal ions.[4] This electronic flexibility allows DTCs to stabilize metals in various oxidation states.[2]
Profiling the Ligands: A Comparative Overview
The performance of a dithiocarbamate ligand is intrinsically linked to the parent amine from which it is derived. Here, we compare this compound with other widely used DTCs.
| Ligand Name | Parent Amine | Key Structural Feature | Resulting Properties & Applications |
| This compound | Piperidine | Saturated six-membered heterocyclic ring | High lipophilicity; potent antimicrobial and anticancer activity in its metal complexes.[5][6][7] |
| Sodium Diethyldithiocarbamate | Diethylamine | Acyclic, flexible ethyl groups | Well-studied, classic ligand; used in heavy metal remediation and as a drug to treat metal poisoning.[1] |
| Sodium Morpholine-4-carbodithioate | Morpholine | Heterocyclic ring containing oxygen | Increased hydrophilicity compared to piperidine DTC; its complexes show significant anticancer activity.[8] |
| Sodium Piperazine-1-carbodithioate | Piperazine | Heterocyclic ring with two nitrogen atoms | Allows for further functionalization at the second nitrogen; complexes are explored for mixed-ligand systems and biological applications.[9][10] |
The piperidine ring in this compound imparts a distinct conformational rigidity and lipophilicity compared to the more flexible, acyclic diethyldithiocarbamate. This can influence how the ligand and its metal complexes interact with biological targets like cell membranes or enzyme active sites. The presence of a heteroatom, such as oxygen in morpholine, can alter the solubility and hydrogen bonding capabilities of the resulting complexes.[8]
Performance in Action: A Focus on Biological Activity
A primary application of dithiocarbamate ligands is in the development of novel therapeutic agents. The chelation of a metal ion by a DTC ligand often results in a complex with significantly enhanced biological activity compared to the ligand alone.[1] This is frequently attributed to the complex's ability to cross cellular membranes and interact with intracellular targets.
Comparative Anticancer Activity
Studies have demonstrated that the choice of the DTC ligand has a profound impact on the cytotoxicity of the resulting metal complexes. Piperidine-containing dithiocarbamates have shown particular promise.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)methylpiperidine -1-carbodithioate | MCF-7 (Breast Cancer) | 3.0 | [6] |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)methylpiperidine -1-carbodithioate | HCCLM-7 (Liver Cancer) | 3.5 | [6] |
| (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin -4-ylidene)hydrazinecarbodithioate | Hep G2 (Liver Cancer) | 27.64 (48h) | [11] |
| Cu(II) morpholine dithiocarbamate | MCF-7 (Breast Cancer) | 10.16 | [8] |
| Zn(II) morpholine dithiocarbamate | MCF-7 (Breast Cancer) | 11.45 | [8] |
Causality Behind Performance: The enhanced activity observed in many piperidine-based DTCs can be linked to their optimal lipophilicity, which facilitates passage through the lipid bilayers of cancer cell membranes. The rigid piperidine structure may also promote more specific and stable interactions with biological targets, such as the inhibition of proteasomes or interaction with DNA.[8]
Comparative Antimicrobial Activity
Dithiocarbamate complexes are also potent antimicrobial agents. The mechanism often involves the chelation of essential metal ions required for microbial enzyme function or the generation of oxidative stress.
| Compound | Microorganism | MIC (µg/mL) | Source |
| 4-(2-oxo-2H-chromen-4-yloxy)butyl-4-methylpiperidine -1-carbodithioate | S. aureus | 0.5 | [6] |
| 4-(2-oxo-2H-chromen-4-yloxy)butyl-4-methylpiperidine -1-carbodithioate | E. coli | 2.0 | [6] |
| Zinc piperidine dithiocarbamate | S. aureus | 625 | [7] |
| Cobalt piperidine dithiocarbamate | C. albicans | 625 | [7] |
| Novel piperazine dithiocarbamate derivatives | Various Bacteria/Fungi | Good to excellent activity reported | [9] |
Experimental Insight: The data suggests that piperidine-based structures are highly effective. For example, a coumarin-piperidine DTC hybrid exhibited exceptionally low Minimum Inhibitory Concentrations (MIC) against both Gram-positive and Gram-negative bacteria.[6] This highlights a successful drug design strategy where the DTC moiety acts as a potent pharmacophore, and the piperidine ring optimizes its delivery and target interaction.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific rigor, the following detailed protocols are provided. The logic is to first synthesize the ligand salt, then use it to create a metal complex, and finally, to evaluate its biological efficacy.
Protocol 1: Synthesis of Sodium Piperidine-1-carbodithioate
This protocol describes the synthesis of the foundational ligand salt. The choice of a sodium salt is strategic due to its stability and solubility in polar solvents used for subsequent reactions.[4]
-
Preparation: In a round-bottom flask set in an ice bath (0-5°C), dissolve piperidine (1.0 eq) in cold ethanol (15 mL). The low temperature is crucial to manage the exothermic reaction with carbon disulfide.
-
Nucleophilic Addition: While stirring vigorously, add carbon disulfide (1.0 eq) dropwise to the cooled amine solution. A white solid of piperidine-1-carbodithioic acid will precipitate.
-
Deprotonation: Prepare a solution of sodium hydroxide (1.0 eq) in a minimal amount of water (~4 mL). Add this solution to the reaction mixture. The solid will dissolve as the sodium salt is formed.[12]
-
Isolation: Filter the resulting solution to remove any impurities. Evaporate the filtrate to dryness on a water bath.
-
Purification & Storage: The resulting solid sodium salt should be washed with diethyl ether, dried, and stored in a desiccator over silica gel to prevent hydration.[3][12]
Protocol 2: Synthesis of a Bis(piperidine-1-carbodithioato)copper(II) Complex
This procedure utilizes the prepared ligand salt in a salt metathesis reaction to form a stable metal complex.[4]
-
Ligand Solution: Dissolve the synthesized sodium piperidine-1-carbodithioate (2.0 eq) in absolute ethanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride (1.0 eq) in absolute ethanol.
-
Complexation: Slowly add the metal salt solution to the stirring ligand solution. A precipitate of the copper(II) dithiocarbamate complex will form immediately.
-
Reflux: Heat the reaction mixture under reflux for 2-4 hours to ensure the reaction goes to completion.[13]
-
Isolation and Purification: After cooling to room temperature, collect the solid complex by filtration. Wash the precipitate thoroughly with ethanol and then diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the final product under vacuum. The purity can be confirmed using techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis.[13]
Protocol 3: Workflow for Evaluating Biological Activity (MTT Assay)
This workflow outlines the evaluation of the synthesized complex for its anticancer activity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Outlook
The comparative analysis reveals that while all dithiocarbamates are versatile ligands, the specific choice of the N-alkyl/aryl substituents is a powerful tool for tuning their physicochemical and biological properties. This compound and its derivatives consistently demonstrate high efficacy in biological systems, particularly as anticancer and antimicrobial agents.[5][6][14] This performance is largely attributable to the lipophilic and structurally defined piperidine ring, which appears to optimize interactions at the cellular level.
In contrast, ligands like morpholine dithiocarbamate offer a handle to increase hydrophilicity, while piperazine dithiocarbamates provide a scaffold for more complex, multifunctional drug candidates. The choice between these ligands is therefore not a matter of universal superiority but one of strategic design based on the intended application. For researchers aiming to develop potent therapeutic agents that can efficiently cross biological membranes, this compound represents a highly promising and validated starting point. Future work will likely focus on creating even more sophisticated hybrid molecules that leverage the potent chelating power of the dithiocarbamate core while incorporating other pharmacophores to achieve multi-target activity and enhanced therapeutic specificity.
References
- 1. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Dithiocarbamate Complexes: Versatile Ligands in Coordination Chemistry with Applications in Medicine, Materials Science, and Beyond | Inorganics | MDPI [mdpi.com]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 698-17-9 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 12. iosrjournals.org [iosrjournals.org]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Allyl piperidine-1-carbodiothioate and benzyl 1H-imidazole 1 carbodithioate: two potential agents to combat against mycobacteria [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidine vs. Pyrrolidine-1-carbodithioate: A Guide for Researchers
In the landscape of chemical biology and materials science, dithiocarbamates (DTCs) stand out as exceptionally versatile molecules. Their utility, stemming from the reactive dithiocarbamate moiety (-NCS₂⁻), is profoundly influenced by the structure of the parent amine. This guide offers a deep comparative analysis of two widely used DTCs: piperidine-1-carbodithioate and pyrrolidine-1-carbodithioate.
As a Senior Application Scientist, my goal is to move beyond a simple list of properties. This analysis is designed to illuminate the causal links between structural differences and functional outcomes, providing researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal reagent for their specific application, be it metal chelation, enzyme inhibition, or nanomaterial synthesis.
Structural and Physicochemical Foundations: A Tale of Two Rings
The core difference between piperidine and pyrrolidine is the size of the saturated heterocyclic amine ring: a six-membered ring for piperidine and a five-membered ring for pyrrolidine. This seemingly minor variation—a single methylene unit—imparts subtle yet critical differences in conformation, lipophilicity, and steric hindrance, which are propagated to their dithiocarbamate derivatives.
The piperidine ring preferentially adopts a rigid chair conformation, while the pyrrolidine ring is more flexible, adopting envelope and twist conformations.[1] This inherent rigidity in the piperidine scaffold can be advantageous for achieving high binding affinity through conformational restriction, whereas the flexibility of pyrrolidine may be superior when conformational adaptability is required for target engagement.[1]
| Property | Piperidine-1-carbodithioate | Pyrrolidine-1-carbodithioate (PDTC) | Key Considerations for Researchers |
| Parent Amine | Piperidine | Pyrrolidine | The foundational structure influencing the derivative's properties. |
| Molecular Formula | C₆H₁₀NS₂⁻ | C₅H₈NS₂⁻ | --- |
| Molar Mass (Acid Form) | ~161.28 g/mol | 147.25 g/mol [2] | A minor difference, but relevant for stoichiometric calculations. |
| Parent Amine pKa | ~11.22 | ~11.27[1] | Both are strongly basic, making them largely interchangeable where basicity is the primary concern. The slightly higher basicity of pyrrolidine may offer marginal advantages in certain proton-transfer-sensitive reactions.[1] |
| Parent Amine logP | 0.84 | 0.46[1] | Piperidine is inherently more lipophilic (fat-soluble) than pyrrolidine.[1] This suggests piperidine-1-carbodithioate will have greater membrane permeability and solubility in nonpolar solvents, while the pyrrolidine analogue will be more suited to aqueous systems. |
Performance in Key Applications: An Experimental Comparison
The structural nuances of these molecules translate directly into their performance across various applications. Here, we compare their efficacy as metal chelators and as inhibitors of cellular signaling pathways.
Metal Chelation and Complex Stability
Both piperidine-1-carbodithioate (Pipdtc) and pyrrolidine-1-carbodithioate (PDTC, often used as its ammonium salt, APDC) are powerful bidentate chelating agents, forming stable complexes with a wide range of transition metals through their two sulfur donor atoms.[3][4] This property is fundamental to their use in heavy metal remediation, analytical chemistry, and as precursors for nanoparticle synthesis.[3]
The stability of these metal complexes is a critical performance metric. A higher stability constant (β) indicates a stronger metal-ligand bond and a more stable complex. Experimental data from pH titration studies provides a direct quantitative comparison.
Table 2: Overall Stability Constants (log β₂) of Divalent Metal Complexes [5]
| Metal Ion | Piperidine-1-carbodithioate (Pipdtc) | Pyrrolidine-1-carbodithioate (Apdtc) |
| Mn(II) | 6.50 | 6.80 |
| Fe(II) | 8.00 | 8.25 |
| Co(II) | 10.70 | 11.20 |
| Ni(II) | 11.20 | 11.45 |
| Cu(II) | 13.30 | 13.50 |
| Zn(II) | 8.10 | 8.40 |
| (Data determined in 60% ethanol-water mixture at 28°C)[5] |
Analysis and Field Insights: The data clearly shows that for all tested divalent metal ions, the complexes formed with pyrrolidine-1-carbodithioate are marginally more stable than those formed with its piperidine counterpart.[5] This enhanced stability can be attributed to the subtle electronic effects and optimal bite angle presented by the five-membered ring structure. For applications requiring the most robust metal sequestration, such as in competitive environments or for trace metal analysis, pyrrolidine-1-carbodithioate (APDC) presents a slight but consistent advantage.
The general workflow for synthesizing these metal complexes is straightforward, making them accessible precursors for further applications.
Inhibition of NF-κB Signaling Pathway
In the realm of drug development and cell biology, pyrrolidine dithiocarbamate (PDTC) is renowned as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, making its inhibition a key strategy for treating inflammatory diseases.[6][7]
In stark contrast, piperidine-1-carbodithioate is not widely recognized or utilized for this purpose, and literature supporting its activity as an NF-κB inhibitor is sparse. This makes PDTC the unequivocal choice for researchers investigating inflammatory signaling.
Mechanism of Action - PDTC: Under normal, unstimulated conditions, NF-κB (typically a p65/p50 dimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNF-α or LPS) trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation frees NF-κB, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of target genes.
PDTC exerts its inhibitory effect by preventing the degradation of IκBα.[6] This action effectively traps the NF-κB/IκBα complex in the cytoplasm, preventing nuclear translocation and subsequent gene expression.[6][9]
Experimental Protocols: From Synthesis to Cellular Assay
To ensure this guide is not just theoretical but immediately applicable, we provide detailed, self-validating protocols for both the synthesis of a dithiocarbamate salt and its application in a biological assay.
Synthesis of Sodium Piperidine-1-carbodithioate
This protocol describes the synthesis of the sodium salt of piperidine-1-carbodithioate, a common precursor for creating metal complexes.
Materials:
-
Piperidine (0.2 mol)
-
Carbon Disulfide (CS₂) (0.1 mol)
-
Sodium Hydroxide (NaOH) (0.1 mol)
-
Ethanol/Water (1:1 v/v) solution
-
Diethyl ether (cold)
-
Ice bath, magnetic stirrer, Büchner funnel, filtration flask
Procedure:
-
Preparation: In a flask placed in an ice bath, prepare a solution of piperidine (0.2 mol) and sodium hydroxide (0.1 mol) in the ethanol/water solvent.[10]
-
Reaction: While stirring vigorously, slowly add carbon disulfide (0.1 mol) dropwise to the cold solution. Ensure the temperature is maintained below 10°C. A precipitate will begin to form.
-
Crystallization: Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion. Place the sealed flask in a freezer (-20°C) for 12 hours to maximize crystallization.[10]
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected solid first with a small amount of the cold ethanol/water solvent, followed by a wash with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride) to yield colorless crystals of sodium piperidine-1-carbodithioate.
NF-κB Nuclear Translocation Assay Using PDTC
This protocol outlines a standard immunofluorescence method to visually confirm the inhibitory action of PDTC on NF-κB nuclear translocation.
Materials:
-
Adherent cells (e.g., HeLa or RAW 264.7 macrophages)
-
Cell culture medium, FBS, and antibiotics
-
Pyrrolidine dithiocarbamate (PDTC)
-
NF-κB activator (e.g., TNF-α or Lipopolysaccharide, LPS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., Rabbit anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day. Allow cells to adhere overnight.
-
Pre-treatment: Prepare working solutions of PDTC in cell culture medium (e.g., 50-100 µM). Remove the old medium from the cells and add the PDTC-containing medium. Incubate for 1-2 hours. This is the "inhibition" step.
-
Stimulation: Prepare a solution of the NF-κB activator (e.g., 10 ng/mL TNF-α). Add this directly to the wells containing PDTC and incubate for the optimal stimulation time (typically 30-60 minutes). Include a "vehicle control" (no PDTC, no activator) and a "stimulated control" (no PDTC, with activator).
-
Fixation: Wash the cells three times with cold PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes by adding 0.1% Triton X-100 and incubating for 10 minutes.
-
Blocking: Wash three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Dilute the primary anti-p65 antibody in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody & Staining: Wash three times with PBS. Dilute the fluorescent secondary antibody and DAPI in blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Mounting & Visualization: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize using a fluorescence microscope. In unstimulated or PDTC-treated cells, the p65 fluorescence (green) should be primarily in the cytoplasm. In stimulated control cells, the green fluorescence will have translocated to the nucleus, co-localizing with the DAPI stain (blue).
Conclusion and Recommendations
The choice between piperidine-1-carbodithioate and pyrrolidine-1-carbodithioate is not arbitrary; it is a decision that should be driven by the specific demands of the application.
-
For Metal Chelation and Materials Science: Both compounds are highly effective. However, pyrrolidine-1-carbodithioate (APDC) demonstrates marginally superior stability constants across a range of divalent metals, making it the preferred choice for applications requiring the highest possible binding affinity and complex stability.[5]
-
For Biological and Pharmacological Research: Pyrrolidine dithiocarbamate (PDTC) is the clear and dominant choice, particularly for studies involving inflammation and cellular signaling. Its well-documented, potent, and selective inhibition of the NF-κB pathway provides a reliable tool for dissecting complex biological processes.[6][8] The greater hydrophilicity of the pyrrolidine ring also makes it more suitable for use in aqueous biological systems.
By understanding the fundamental relationship between the six- and five-membered ring structures and their resulting physicochemical and biological properties, researchers can make more informed, effective, and scientifically-grounded decisions in their experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine dithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sodium piperidine-1-carbodithioate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Piperidine-1-carbodithioate
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the landscape of medicinal chemistry, the dithiocarbamate functional group represents a versatile scaffold for the development of novel therapeutic agents. Its ability to chelate metals and interact with biological macromolecules has led to the investigation of a wide array of derivatives with diverse pharmacological activities.[1] Among these, S-alkyl esters of piperidine-1-carbodithioic acid have emerged as a promising class of compounds. This guide provides a comparative analysis of two closely related analogs: methyl piperidine-1-carbodithioate and ethyl piperidine-1-carbodithioate.
While direct, head-to-head comparative studies on the biological activities of these two specific compounds are not extensively documented in the current literature, this guide will synthesize available data on related dithiocarbamates and piperidine-containing molecules to provide a scientifically grounded comparison. We will delve into their synthesis, explore their potential antimicrobial, antifungal, and anticancer activities, and discuss the structure-activity relationships that likely govern the subtle yet significant differences in their biological profiles.
Synthesis and Structural Considerations
The synthesis of both methyl and ethyl piperidine-1-carbodithioate is generally achieved through a straightforward and well-established two-step, one-pot reaction.[1] This involves the nucleophilic addition of piperidine to carbon disulfide to form the piperidine-1-carbodithioate anion, followed by S-alkylation with an appropriate alkyl halide (methyl iodide or ethyl iodide).[2]
Figure 1: General synthesis pathway for S-alkyl piperidine-1-carbodithioates.
The primary structural difference between the two compounds is the length of the S-alkyl chain. This seemingly minor variation can have a significant impact on the molecule's physicochemical properties, such as lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic behavior. An increase in the alkyl chain length from methyl to ethyl is expected to slightly increase the lipophilicity of the molecule.
Comparative Biological Activities
Antimicrobial Activity
Dithiocarbamates are known to possess a broad spectrum of antimicrobial activity.[1] While specific comparative data for methyl and ethyl piperidine-1-carbodithioate is scarce, studies on other S-alkyl dithiocarbamates suggest that the nature of the S-alkyl group can influence potency. The antimicrobial mechanism of dithiocarbamates is often attributed to their ability to chelate essential metal ions required for bacterial enzyme function or to disrupt the bacterial cell membrane.[3]
Structure-Activity Relationship Insights: Generally, the lipophilicity of a compound plays a crucial role in its ability to penetrate bacterial cell walls. An increase in alkyl chain length can enhance antibacterial activity up to a certain point, after which a decrease in activity may be observed due to reduced water solubility and unfavorable interactions with the bacterial membrane. Therefore, it is plausible that ethyl piperidine-1-carbodithioate might exhibit slightly different, and potentially enhanced, activity against certain bacterial strains compared to its methyl counterpart, depending on the specific membrane characteristics of the bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of the test compound (methyl or ethyl piperidine-1-carbodithioate) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only broth to check for contamination.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds to ensure it has no effect on bacterial growth.
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Antifungal Activity
Similar to their antibacterial properties, dithiocarbamates have demonstrated significant antifungal activity.[6] The mechanism of action is often linked to the inhibition of key fungal enzymes, many of which are metalloenzymes. The lipophilicity of the compound can also play a critical role in its ability to penetrate the fungal cell wall and membrane.
Structure-Activity Relationship Insights: Studies on various S-alkyl dithiocarbamates have shown that the length of the alkyl chain can significantly impact antifungal potency.[7] For some fungal species, a slight increase in lipophilicity from a methyl to an ethyl group might lead to better membrane interaction and uptake, potentially resulting in enhanced antifungal activity. However, this is highly dependent on the specific fungal species and its cellular characteristics. For instance, some studies have indicated that dithiocarbamate derivatives with piperidine moieties exhibit higher antifungal activity against certain fungal strains.[6]
Anticancer Activity
The anticancer potential of dithiocarbamates has been a subject of intense research.[1][8] Their proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of the proteasome, and generation of reactive oxygen species (ROS). The piperidine moiety itself is a common scaffold in many anticancer drugs.
Structure-Activity Relationship Insights: The cytotoxicity of dithiocarbamate esters can be influenced by the S-alkyl group.[9] While S-alkylation can sometimes lead to more stable compounds with potentially lower acute cytotoxicity compared to their salt forms, the nature of the alkyl group can modulate this effect. An ethyl group, being slightly more lipophilic than a methyl group, might facilitate better cell membrane penetration, leading to altered intracellular concentrations and potentially different cytotoxic profiles. However, without direct comparative data, it is difficult to predict whether this would translate to increased or decreased potency. Some studies on dithiocarbamate ester derivatives have shown that S-alkylation can lead to lower anticancer activity compared to the corresponding dithiocarbamate salt.[9]
Table 1: Representative Anticancer Activity of a Piperidine-1-carbodithioate Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| Emetine dithiocarbamate ester analog | PC3 (Prostate) | 1.312 ± 0.032 |
| Emetine dithiocarbamate ester analog | DU145 (Prostate) | 1.987 ± 0.045 |
| Emetine dithiocarbamate ester analog | LNCaP (Prostate) | 2.543 ± 0.067 |
| Data is representative and derived from a study on emetine dithiocarbamate ester derivatives for illustrative purposes.[9] |
Experimental Protocol: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (methyl and ethyl piperidine-1-carbodithioate) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Figure 2: A hypothetical signaling pathway illustrating potential anticancer mechanisms of piperidine-1-carbodithioates.
Conclusion and Future Perspectives
This guide underscores the necessity for further research, specifically head-to-head in vitro and in vivo studies, to elucidate the precise impact of the S-alkyl chain length on the antimicrobial, antifungal, and anticancer activities of piperidine-1-carbodithioate esters. Such studies would provide invaluable data for the rational design of more potent and selective dithiocarbamate-based therapeutic agents.
References
- 1. Buy this compound | 698-17-9 [smolecule.com]
- 2. Cytotoxicity, Pro-apoptotic Activity and in silico Studies of Dithiocarbamates and their Structure Based Design and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. In vitro toxicity of several dithiocarbamates and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and antifungal activities of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and cytotoxicity studies of dithiocarbamate ester derivatives of emetine in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Antimicrobial Activity in Synthesized Piperidine Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, compelling the scientific community to explore and validate new chemical entities with potent antimicrobial properties.[1][2] Among the vast landscape of heterocyclic compounds, piperidine derivatives have emerged as a particularly promising class. The piperidine ring is a prevalent structural motif in numerous natural products and FDA-approved pharmaceuticals, valued for its favorable pharmacokinetic properties and versatile biological activities.[3][4] The inherent structural flexibility of the piperidine scaffold allows for extensive chemical modification, enabling the design of novel derivatives with enhanced efficacy against a wide spectrum of microbial pathogens, including multidrug-resistant strains.[5][6]
This guide provides a comprehensive framework for the robust validation of the antimicrobial activity of newly synthesized piperidine derivatives. We will objectively compare their performance against established antibiotics, supported by detailed experimental protocols and data interpretation strategies grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
Part 1: Foundational Methodologies for Antimicrobial Susceptibility Testing (AST)
The cornerstone of validating any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1][11][12] These quantitative measures provide the primary data for comparing the potency of novel compounds against standard antibiotics. The methodologies described herein are aligned with internationally recognized standards to ensure reproducibility and inter-laboratory consistency.[13][14][15]
Test Organisms: Selecting a Clinically Relevant Panel
The initial screening of synthesized piperidine derivatives should be conducted against a diverse panel of clinically relevant microorganisms. This panel must include representatives from both Gram-positive and Gram-negative bacteria, as well as opportunistic fungi, to establish the compound's spectrum of activity. A typical and recommended panel includes:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 25923): A common cause of skin, respiratory, and bloodstream infections, including resistant strains (MRSA).
-
Bacillus subtilis (e.g., ATCC 6633): A surrogate for other pathogenic bacilli and a standard for quality control.[16]
-
-
Gram-Negative Bacteria:
-
Yeast/Fungi:
Comparator Antimicrobials: Establishing a Performance Benchmark
To contextualize the activity of the novel piperidine derivatives, their performance must be compared against well-characterized, commercially available antibiotics. The choice of comparator drugs should reflect different mechanisms of action and spectra of activity.
-
Ampicillin: A broad-spectrum β-lactam antibiotic.[5]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[18][19]
-
Chloramphenicol: A bacteriostatic broad-spectrum antibiotic.[3][4]
-
Terbinafine: An antifungal agent used for comparison against yeast.[5]
Part 2: Experimental Protocols for In Vitro Validation
Adherence to standardized protocols is paramount for generating reliable and comparable data. The following sections provide step-by-step workflows for the two most widely accepted methods for quantitative and qualitative antimicrobial susceptibility testing.[11][20]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered the "gold standard" for determining MIC values due to its quantitative nature and efficiency in testing multiple compounds simultaneously.[1][11][12]
Experimental Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Prepare a stock solution of each synthesized piperidine derivative and comparator antibiotic in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.
-
Culture the selected microbial strains overnight at 37°C (bacteria) or 30°C (fungi).
-
-
Inoculum Preparation:
-
Dilute the overnight cultures in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the stock drug solution to the first column of wells, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of decreasing drug concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
Result Interpretation:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Workflow Visualization: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion for Qualitative Assessment
The agar disk diffusion method is a widely used, cost-effective technique for qualitatively assessing antimicrobial activity.[3][21][22] It is based on measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[11]
Experimental Protocol: Agar Disk Diffusion
-
Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the standardized microbial suspension (0.5 McFarland).
-
-
Disk Application:
-
Sterilize blank paper disks (6 mm diameter).
-
Impregnate the sterile disks with a known concentration of the synthesized piperidine derivatives and comparator antibiotics (e.g., 10-20 µL of a 10 mg/mL solution).[3]
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates, ensuring firm contact.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
Result Interpretation:
-
Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm). A larger diameter indicates greater sensitivity of the microorganism to the compound.
-
Workflow Visualization: Agar Disk Diffusion Test
Caption: Workflow for the Agar Disk Diffusion antimicrobial susceptibility test.
Part 3: Comparative Analysis and Data Interpretation
The data generated from the AST assays allow for a direct comparison of the synthesized piperidine derivatives against standard clinical antibiotics.
Quantitative Comparison of MIC Values
The MIC values provide the most direct measure of potency. The results should be summarized in a clear, tabular format for easy comparison.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Piperidine Derivative 1 | 8 | 4 | 32 | >128 | 64 |
| Piperidine Derivative 2 | 4 | 2 | 16 | 64 | 32 |
| Piperidine Derivative 3 | 16 | 8 | 64 | >128 | 128 |
| Ampicillin | 2 | 0.5 | 8 | >256 | N/A |
| Ciprofloxacin | 1 | 0.25 | 0.5 | 1 | N/A |
| Chloramphenicol | 8 | 4 | 8 | 16 | N/A |
| Terbinafine | N/A | N/A | N/A | N/A | 1 |
Note: Data presented are hypothetical and for illustrative purposes only. N/A = Not Applicable.
Interpretation of Results:
-
From the hypothetical data, Piperidine Derivative 2 shows the most promising broad-spectrum activity, with lower MIC values against both Gram-positive and Gram-negative bacteria compared to Derivative 1 and 3.[4]
-
While not as potent as Ciprofloxacin, Derivative 2 exhibits comparable activity to Chloramphenicol against S. aureus and B. subtilis.
-
All tested derivatives show limited activity against P. aeruginosa, a common challenge in drug development due to its highly impermeable outer membrane and efflux pumps.[19]
-
The antifungal activity of the derivatives is modest compared to the standard, Terbinafine.
Potential Mechanism of Action
While MIC and disk diffusion assays quantify if a compound works, they do not explain how. Preliminary insights into the mechanism of action add significant value to the validation process. For many cationic amphiphilic molecules, including certain piperidine derivatives, a primary proposed mechanism is the disruption of the microbial cell membrane, leading to leakage of intracellular contents and cell lysis.[16] Further investigations, such as cell membrane permeability assays or in-silico docking studies, can provide evidence to support a hypothesized mechanism.[23]
Conclusion and Future Directions
This guide outlines a standardized, authoritative framework for the initial validation of the antimicrobial activity of synthesized piperidine derivatives. By employing globally recognized protocols from CLSI and EUCAST, researchers can generate robust, reproducible data that allows for meaningful comparison against established clinical antibiotics.[8][13]
The hypothetical data for "Piperidine Derivative 2" illustrates a promising lead compound with notable activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. Such a finding would justify progression to the next stages of drug development, including:
-
Minimum Bactericidal Concentration (MBC) testing to determine if the compound is bacteriostatic or bactericidal.
-
Time-kill kinetic assays to assess the rate of antimicrobial activity.
-
Cytotoxicity testing against human cell lines to evaluate its safety profile.[2]
-
In vivo efficacy studies in animal models of infection.
The systematic validation of novel chemical entities like piperidine derivatives is a critical step in the global effort to combat antimicrobial resistance and develop the next generation of life-saving therapies.[6][18]
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. iacld.com [iacld.com]
- 14. goums.ac.ir [goums.ac.ir]
- 15. darvashco.com [darvashco.com]
- 16. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academicjournals.org [academicjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. woah.org [woah.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action | RGUHS Journal of Dental Sciences | Journalgrid [journalgrid.com]
A Comparative Guide to the Efficacy of Methyl Piperidine-1-carbodithioate Derivatives
Introduction: The Versatile Scaffold of Methyl Piperidine-1-carbodithioate
In the landscape of medicinal chemistry, the piperidine ring stands out as a privileged scaffold, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1] When functionalized with a carbodithioate group, this heterocyclic amine gives rise to a class of compounds with a remarkable spectrum of biological activities. This compound and its derivatives have emerged as promising candidates in the development of novel therapeutic agents, demonstrating significant potential in anticancer, antifungal, and antimicrobial applications.[2][3]
This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships (SAR), explore their mechanisms of action, and provide detailed protocols for the key experiments used to evaluate their performance. Our objective is to offer researchers, scientists, and drug development professionals a critical and in-depth perspective to inform future research and development in this exciting area.
Comparative Anticancer Efficacy
Derivatives of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The efficacy of these compounds is often attributed to their ability to induce apoptosis and interfere with critical cellular signaling pathways.[4][5] The following sections compare the in vitro anticancer activity of several key derivatives.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of various this compound and related derivatives against several human cancer cell lines, as determined by the MTT assay. Lower IC50 values are indicative of higher potency.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate | Hep G2 (Liver) | 27.64 ± 1.42 (48h) | [5] |
| 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(p-tolyl)benzamide (Compound A-11) | A-549 (Lung) | 5.71 | [6] |
| HCT-116 (Colon) | 4.26 | [6] | |
| 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 (Glioblastoma) | < 0.05 | [3] |
| HeLa (Cervical) | < 0.05 | [3] | |
| Novel Piperidine Derivative (17a) | PC3 (Prostate) | 0.81 | [1] |
Causality Behind Experimental Choices: The selection of the MTT assay is based on its reliability and widespread use for assessing cell viability and metabolic activity.[7][8] It provides a quantitative measure of a compound's ability to inhibit cell proliferation, which is a primary indicator of potential anticancer activity. The choice of a diverse panel of cancer cell lines from different tissue origins (e.g., liver, lung, colon, glioblastoma, cervical, and prostate) is crucial for evaluating the broad-spectrum potential and selectivity of the derivatives.
Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that the anticancer activity of piperidine-1-carbodithioate derivatives is mediated through the induction of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response.
Key signaling pathways affected by these derivatives often involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3][9]
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection in cancer cells.
Inhibition of Key Survival Pathways: NF-κB and MAPK
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial for cancer cell survival, proliferation, and inflammation.[10][11] Several piperidine derivatives have been shown to exert their anticancer effects by inhibiting these pathways.[10][12] Inhibition of the IκB kinase (IKK) complex, which is upstream of NF-κB, prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby blocking the transcription of pro-survival genes.[12]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Comparative Antifungal Efficacy
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Piperidine carbodithioate derivatives have shown promising activity against a range of pathogenic fungi, including various Candida and Aspergillus species.[6][13]
Quantitative Comparison of Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The table below presents the MIC values for several piperidine carbodithioate derivatives against pathogenic fungal strains.
| Derivative/Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 4-methylpiperidine analog 6b | Candida albicans | 0.063–0.5 | [13] |
| Candida glabrata (FCZ-resistant) | 1 | [13] | |
| 1-benzyl-N-dodecylpiperidin-4-amine (2b) | Aspergillus spp. | 1-8 | [6] |
| Candida spp. | 1-4 | [6] | |
| N-dodecyl-1-phenethylpiperidin-4-amine (3b) | Aspergillus spp. | 1-8 | [6] |
| Candida spp. | 1-4 | [6] |
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents, providing a quantitative measure of their efficacy.[14][15] The inclusion of both common and drug-resistant fungal strains is essential to assess the potential of these derivatives to overcome existing therapeutic challenges.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for many antifungal piperidine derivatives involves the disruption of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway.[6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase, these compounds compromise the integrity and function of the fungal cell membrane, leading to cell death.[6]
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
96-well microplates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[16]
Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing
Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent by exposing a standardized fungal inoculum to serial dilutions of the agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
Standardized broth medium (e.g., RPMI-1640)
-
This compound derivative stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.
-
Drug Dilution: Perform serial twofold dilutions of the this compound derivatives in the microtiter plates.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the absorbance with a microplate reader.[15]
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antifungal therapies. Their efficacy is underpinned by well-defined mechanisms of action, including the induction of apoptosis in cancer cells and the inhibition of ergosterol biosynthesis in fungi.
The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the piperidine and carbodithioate moieties for enhancing biological activity. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most potent compounds. The continued exploration of this chemical scaffold holds great promise for addressing the pressing challenges of cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors o… [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Substituted Piperidine Carbodithioates as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous pharmaceuticals and natural alkaloids.[1][2][3] When functionalized to form piperidine carbodithioates, this heterocyclic amine is transformed into a potent pharmacophore with a diverse range of biological activities, most notably as an anticancer agent.[1][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this promising class of compounds, synthesizing data from multiple studies to elucidate how specific structural modifications influence their therapeutic efficacy.
The Core Scaffold: Understanding the Mechanism
Piperidine carbodithioates, also known as piperidine dithiocarbamates, are characterized by a piperidine ring linked to a carbodithioate group (-CS₂⁻). This moiety is an excellent metal chelator, a property that is central to its biological activity. The formation of metal complexes, particularly with copper, can enhance cytotoxicity in cancer cells. The proposed mechanism often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the subsequent triggering of mitochondrial-dependent apoptosis.[5][6][7]
Key mechanistic actions include:
-
Increased ROS Production: Leading to oxidative stress and cellular damage.[5][6]
-
Disruption of Mitochondrial Membrane Potential: A key step in initiating the intrinsic apoptotic pathway.[5][6]
-
Induction of Apoptosis and Necrosis: Programmed cell death is a crucial outcome for anticancer efficacy.[5]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells.[1][2][3]
The versatility of the piperidine scaffold allows for substitutions at various positions on the ring and modifications of the carbodithioate group, each significantly impacting the compound's potency, selectivity, and overall pharmacological profile.[8][9][10][11]
Caption: Key modification sites on the piperidine carbodithioate scaffold.
Comparative Analysis of Structural Modifications
The strategic modification of the piperidine carbodithioate structure is a cornerstone of optimizing its anticancer activity. This section compares how different substitutions and alterations influence cytotoxicity, often measured as the half-maximal inhibitory concentration (IC₅₀).
One of the most effective strategies for enhancing the anticancer activity of carbodithioates is through the formation of metal complexes. Chelation with transition metals can stabilize the molecule and facilitate its transport into cancer cells, leading to enhanced cytotoxicity.
A study on piperazine-based carbodithioate complexes against Dalton's lymphoma (DL) cells provides compelling evidence of this effect.[5][6][7] The cytotoxic superiority of these complexes often follows a specific order, highlighting the importance of the chosen metal ion.[5][6][7]
| Compound/Complex | Description | IC₅₀ (µg/mL) vs. DL Cells | Reference |
| [Co(ecpcdt)₃] | Cobalt(III) Complex | < 3.82 (Most Potent) | [5][6] |
| [Cu(ecpcdt)₂] | Copper(II) Complex | 3.82 | [7] |
| [Ni(ecpcdt)₂] | Nickel(II) Complex | Causes 48% cell death at 5 µg/mL | [7] |
| [Zn(ecpcdt)₂] | Zinc(II) Complex | Least effective (5.62% cell death at 5 µg/mL) | [7] |
| Cisplatin | Standard Drug | Less effective than [Co(ecpcdt)₃] | [5][6] |
Expert Insight: The Cobalt(III) complex demonstrated superior cytotoxicity, even surpassing the standard chemotherapeutic drug cisplatin.[5][6] This enhanced efficacy is attributed to its ability to induce mitochondrial-dependent apoptosis, marked by reduced mitochondrial membrane potential and a significant increase in ROS production.[5][6][7] The choice of Cobalt(III) is critical; its octahedral geometry likely provides an optimal structure for cellular interaction and redox cycling, leading to potent anticancer effects with minimal toxicity to normal cells.[5][6]
Modifications to the heterocyclic ring itself play a crucial role in tuning the molecule's lipophilicity, steric profile, and ability to interact with biological targets. Studies on rhein-piperazine-dithiocarbamate hybrids have shown that incorporating different functional groups significantly alters their cytotoxic potency against human lung cancer cells (A549).[12]
| Compound ID | Key Substitution | IC₅₀ (µg/mL) vs. A549 Cells | Selectivity Index (WI-38/A549) | Reference |
| Hybrid 3h | Long-chain alkyl ester | 10.93 | ~5 | [12] |
| Rhein (Parent) | Parent anthraquinone | 77.11 | ~1 | [12] |
| Cytarabine (CAR) | Reference Drug | 49.27 | ~2 | [12] |
| Doxorubicin (DOX) | Reference Drug | Not specified | ~0 | [12] |
Expert Insight: The structure-activity relationship analysis clearly indicated that cytotoxicity was significantly enhanced when ester groups were incorporated into the hybrids.[12] The most potent compound, hybrid 3h , which contains a long-chain alkyl ester, was approximately 7-fold more toxic to A549 tumor cells than the parent compound rhein.[12] This is likely due to increased lipophilicity, which enhances cell membrane permeability. Furthermore, 3h exhibited a higher selectivity index than doxorubicin, suggesting it is more toxic to cancer cells than to normal human lung fibroblasts, a highly desirable trait in drug development.[12]
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, this section details the standard methodologies for the synthesis and biological evaluation of these compounds.
This protocol describes a common and efficient method for preparing the sodium or potassium salt of a piperidine dithiocarbamate, which serves as the ligand for metal complexation or further modification. The reaction is a nucleophilic addition of the secondary amine to carbon disulfide.
Caption: General workflow for the synthesis of a dithiocarbamate salt.
Step-by-Step Protocol:
-
Dissolution: Dissolve the chosen piperidine derivative (1 equivalent) in an aqueous solution containing an alkali hydroxide like sodium hydroxide (1 equivalent).[13] The use of an aqueous or alcoholic medium is common.
-
Nucleophilic Addition: While stirring the solution, add carbon disulfide (CS₂) (1 equivalent) dropwise.[13] Causality: This step must be done carefully as the reaction can be exothermic. The alkaline condition deprotonates the amine, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂.
-
Reaction: Continue stirring the mixture at room temperature for a designated period (e.g., 30 minutes to a few hours) to ensure the reaction goes to completion.[13][14]
-
Precipitation & Isolation: The resulting dithiocarbamate salt will often precipitate out of the solution.[14] Collect the solid product by filtration.
-
Purification: Wash the precipitate with a suitable solvent (e.g., cold water or ether) to remove unreacted starting materials.[14]
-
Drying: Dry the final product under a vacuum to yield the pure dithiocarbamate salt.[13][14]
-
Validation: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.[15][16] This is a critical self-validating step to ensure the integrity of the material for subsequent biological assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[17][18]
Principle of the Assay: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[17] The intensity of the purple color, which is measured spectrophotometrically, is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at an optimized density and incubate for 24 hours to allow for cell attachment.[18][19]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized piperidine carbodithioate compounds. Include an untreated control and a vehicle control (e.g., DMSO).[18][20] Incubate for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[18][21] Trustworthiness Check: During this incubation, visible purple precipitates should form in the wells containing viable cells.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[18][21]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution and read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nwmedj.org [nwmedj.org]
- 5. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of rhein-piperazine-dithiocarbamate hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction to Methyl Piperidine-1-Carbodithioate and the Imperative of Cross-Reactivity Studies
An Objective Guide to Investigating the Cross-Reactivity of Methyl Piperidine-1-Carbodithioate
In the landscape of drug development and chemical safety assessment, understanding the cross-reactivity of a novel compound is paramount. This guide provides a comprehensive framework for designing and executing a cross-reactivity study of this compound, a compound with limited public data. As Senior Application Scientists, our goal is to equip researchers with the rationale behind experimental choices and the methodologies to generate robust and reliable data. This guide will compare the hypothetical cross-reactivity of this compound with known data from structurally and functionally related compounds.
This compound belongs to the dithiocarbamate class of compounds, which are characterized by a dithiocarbamic acid functional group. Dithiocarbamates are utilized in various applications, including as fungicides in agriculture and as vulcanization accelerators in the rubber industry. Given their widespread use, human exposure is a significant consideration.
Cross-reactivity occurs when an assay designed to detect a specific analyte also responds to other, non-target compounds. In the context of drug development, unintended cross-reactivity can lead to off-target effects and adverse drug reactions. For industrial chemicals, it can result in allergic contact dermatitis and other hypersensitivity reactions. Therefore, a thorough investigation of the cross-reactivity profile of a new chemical entity like this compound is a critical step in its safety and efficacy evaluation.
Designing a Cross-Reactivity Study: A Multi-Faceted Approach
A robust cross-reactivity study should employ a battery of assays to investigate potential interactions with various biological targets. This guide will focus on two primary methodologies: immunoassays for assessing antibody binding and chromatographic methods for structural confirmation and quantification.
Immunoassay-Based Cross-Reactivity Assessment: Competitive ELISA
The competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for determining the cross-reactivity of a compound against a specific antibody. The principle lies in the competition between the target analyte and a potential cross-reactant for a limited number of antibody binding sites.
Experimental Workflow: Competitive ELISA
"comparative cytotoxicity of dithiocarbamate complexes with different metal ions"
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Introduction: Harnessing Metal-Ligand Synergy for Anticancer Therapeutics
Dithiocarbamates (DTCs) are a versatile class of sulfur-containing organic molecules renowned for their potent metal-chelating properties.[1] This ability to form stable complexes with a wide array of transition metals has propelled them from industrial applications, such as vulcanization accelerators and herbicides, into the forefront of medicinal chemistry.[2] The resulting dithiocarbamate-metal complexes often exhibit biological activities that are significantly enhanced compared to the free ligand or metal salt alone, a synergy that is particularly promising in the development of novel anticancer agents.[3][4]
The therapeutic potential of these complexes lies in their ability to modulate critical cellular pathways involved in cancer cell proliferation and survival. Unlike traditional chemotherapeutics that often target DNA, many dithiocarbamate-metal complexes exert their cytotoxic effects by targeting cellular proteins and inducing overwhelming oxidative stress.[5] This guide provides a comparative analysis of the cytotoxicity of dithiocarbamate complexes with different metal ions, offering insights into their mechanisms of action and providing a framework for their systematic evaluation. We will delve into the causal relationships behind experimental design, present detailed protocols for key assays, and summarize comparative data to aid researchers in this dynamic field.
The Decisive Role of the Metal Ion: A Mechanistic Overview
The identity of the central metal ion is a critical determinant of the biological activity of a dithiocarbamate complex. The metal ion influences the complex's stability, lipophilicity, redox potential, and ultimately, its interaction with biological targets.[3][6] Several key mechanisms have been identified through which these complexes exert their anticancer effects.
1. Proteasome Inhibition: The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in cells and is a validated target in cancer therapy.[5] Cancer cells, with their high rates of proliferation and protein synthesis, are particularly sensitive to proteasome inhibition. Dithiocarbamate complexes, especially those containing copper and zinc, have been shown to be potent inhibitors of the 26S proteasome.[7][8][9] This inhibition is often specific to the chymotrypsin-like activity of the proteasome, which is crucial for inducing apoptosis in cancer cells.[5][10] For instance, studies have shown that copper and zinc complexes of diethyldithiocarbamate (EtDTC) and pyrrolidinedithiocarbamate (PyDTC) are more active against the cellular 26S proteasome than the purified 20S proteasome core particle, suggesting a potential interaction with the 19S regulatory particle.[7][9]
2. Generation of Reactive Oxygen Species (ROS): Many dithiocarbamate-metal complexes can induce cytotoxicity by promoting the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[11][12] This is particularly true for redox-active metals like copper.[6][13] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to the activation of apoptotic pathways.[11][12] The ability of the metal center to cycle between different oxidation states is thought to be a key factor in this process.
3. Induction of Apoptosis: The culmination of proteasome inhibition and ROS generation is often the induction of apoptosis, or programmed cell death.[10] Dithiocarbamate-metal complexes can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways. Evidence for this includes the activation of caspases (key executioner enzymes of apoptosis), changes in mitochondrial membrane potential, and DNA fragmentation.[14][15] Interestingly, the specific apoptotic pathways activated can differ depending on the metal ion. For example, one study found that pyrrolidine dithiocarbamate-zinc(II) complexes activated a calpain-dependent pathway, while the corresponding copper(II) complexes activated both calpain and caspase-3-dependent pathways.[10]
Visualizing the Mechanism of Action
The following diagram illustrates the general mechanisms by which dithiocarbamate-metal complexes induce cancer cell death.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications [mdpi.com]
- 5. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper Ion Attenuated the Antiproliferative Activity of Di-2-pyridylhydrazone Dithiocarbamate Derivative; However, There Was a Lack of Correlation between ROS Generation and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper Ion Attenuated the Antiproliferative Activity of Di-2-pyridylhydrazone Dithiocarbamate Derivative; However, There Was a Lack of Correlation between ROS Generation and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine dithiocarbamate (PDTC)/Cu complex induces lung epithelial cell apoptosis through mitochondria and ER-stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Death signaling pathway induced by pyrrolidine dithiocarbamate-Cu(2+) complex in the cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying the Purity of Synthesized Methyl Piperidine-1-carbodithioate using High-Performance Liquid Chromatography (HPLC)
In the landscape of synthetic chemistry and drug development, the rigorous verification of a compound's purity is not merely a procedural step but a cornerstone of reliable and reproducible research. For novel compounds like methyl piperidine-1-carbodithioate, a dithiocarbamate with potential applications in various fields, establishing a robust analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of HPLC-based purity verification for synthesized this compound against other analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Criticality of Purity in Synthesized Compounds
The presence of impurities, even in trace amounts, can significantly alter the physicochemical and biological properties of a compound. In the context of drug development, impurities can lead to unforeseen toxicity, reduced efficacy, and a host of other undesirable effects. Therefore, the ability to accurately quantify the purity of a synthesized compound like this compound is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a well-established reaction involving piperidine, carbon disulfide, and a methylating agent. The following protocol is a common and effective method.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Formation of the Dithiocarbamate Salt: Cool the solution to 0°C in an ice bath. Add carbon disulfide (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes. The reaction is exothermic, so maintaining the temperature is crucial to prevent side reactions.
-
Methylation: After the addition of carbon disulfide is complete, add a methylating agent such as methyl iodide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to stir at room temperature for 2-3 hours.
-
Workup and Isolation: Upon completion, the reaction mixture is typically washed with water and brine to remove any unreacted starting materials and inorganic byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl piperidine-1-carbodithioate
Introduction: As researchers and drug development professionals, our work with novel compounds like Methyl piperidine-1-carbodithioate is critical for scientific advancement. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. Improper disposal of dithiocarbamate derivatives not only poses significant environmental and health risks but can also result in severe regulatory penalties.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The objective is to ensure that this compound is handled safely from the moment it is deemed waste to its final disposition by a licensed professional service.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. This compound is not benign; its hazard profile mandates that it be treated as regulated hazardous waste from the moment of generation.[3] Drain or general refuse disposal is strictly prohibited due to its ecotoxicity and potential to react with other substances in the waste stream.[4]
Table 1: Hazard Classification for this compound
| Hazard Classification | Description | GHS Hazard Code | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | [5] |
| Skin Irritation | Causes skin irritation. | H315 | [5] |
| Eye Irritation | Causes serious eye irritation. | H319 | [5] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [5] |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | H412 |[6][7] |
The primary driver for this protocol is the compound's classification as harmful and an environmental hazard.[5][6] Dithiocarbamates as a class are known for their potential toxicity and environmental impact, reinforcing the need for controlled disposal.[8]
The Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Immediate Waste Containment at the Point of Generation
The moment a decision is made to discard this compound (whether as a pure substance, in solution, or as contaminated labware), it must be treated as hazardous waste.
-
Action: Transfer the waste into a dedicated, appropriate waste container.
-
Causality & Best Practices:
-
Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or a glass bottle with a screw cap.[1] The container must be free from damage and equipped with a secure, leak-proof closure to prevent spills and vapor release.[1]
-
Avoid Mixing: Do not mix this compound waste with other waste streams in the same container. It is particularly crucial to keep it segregated from acidic waste, as related compounds can react with acids.[6][9]
-
Step 2: Proper Waste Labeling
Clear and accurate labeling is a critical, non-negotiable step that prevents accidental misuse and ensures proper handling by all personnel, including safety officers and waste disposal technicians.
-
Action: Immediately affix a fully completed hazardous waste label to the container.
-
Causality & Best Practices:
-
Content Requirements: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and a clear indication of the associated hazards (e.g., Harmful, Irritant, Environmental Hazard).[2][10]
-
Clarity: The label must be legible and permanently affixed to the container. This ensures that the information remains with the waste until its final disposal.
-
Step 3: Segregation and Temporary Storage
Proper storage while awaiting pickup is governed by regulations designed to minimize risk within the laboratory.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Causality & Best Practices:
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[1][3] This prevents the accumulation of hazardous waste in general work areas.
-
Segregation: Within the SAA, ensure the container is physically separated from incompatible materials, such as strong acids or oxidizers, using secondary containment bins as a physical barrier.[1]
-
Container Management: Keep the waste container closed at all times except when adding waste.[3] This minimizes the release of any potentially harmful vapors.
-
Step 4: Arranging for Professional Disposal
This compound is not suitable for any form of in-lab treatment or drain disposal. Its final disposition must be handled by professionals.
-
Action: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Causality & Best Practices:
-
Regulatory Compliance: Licensed waste disposal companies operate in accordance with strict regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][3] This ensures the waste is managed in an environmentally sound manner.
-
Final Disposition: The approved disposal method for this type of chemical waste is typically high-temperature incineration at a permitted facility.[4][6][11] This process destroys the compound, preventing its release into the environment.
-
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste from generation to final disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. This compound | 698-17-9 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Methylpiperidine | 626-67-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. aksci.com [aksci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl piperidine-1-carbodithioate
Researchers and drug development professionals are at the forefront of innovation, often handling novel chemical entities. Among these, Methyl piperidine-1-carbodithioate, a member of the dithiocarbamate class of compounds, requires meticulous handling to ensure laboratory safety. This guide provides an in-depth, procedural framework for the safe use of Personal Protective Equipment (PPE) when working with this compound, grounded in established safety protocols and a deep understanding of chemical causality.
Understanding the Risks: A Proactive Approach to Safety
This compound and related dithiocarbamates can pose several health risks. The primary routes of exposure in a laboratory setting are through skin contact, eye contact, and inhalation of aerosols or dust.[1] Potential health effects include skin, eye, and respiratory irritation.[1][2] Long-term or high-level exposure to some dithiocarbamates has been associated with other health concerns, underscoring the importance of a robust PPE strategy.[2]
This guide is built on the principle of proactive prevention. By understanding the potential hazards, we can implement a self-validating system of protocols that minimizes risk and ensures a safe research environment.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Ensure gloves are certified for chemical resistance. Double gloving is highly recommended for enhanced protection. Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, and immediately if contaminated.[1] |
| Eye and Face Protection | Safety Goggles with Side Shields or a Full Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used in addition to goggles when there is a significant splash hazard.[1][3] |
| Body Protection | Chemical-Resistant Laboratory Coat or Suit | A lab coat made of a chemical-resistant material is mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant suit may be necessary.[1][4] |
| Respiratory Protection | Use in a Chemical Fume Hood | All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][5] If the potential for aerosol generation is high, a NIOSH-approved respirator may be required.[5][6] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Leather and canvas shoes are not suitable as they can absorb chemicals.[1] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, step-by-step procedure for donning, handling, and doffing PPE is critical to prevent cross-contamination and exposure.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble all Materials: Have all necessary chemicals, equipment, and waste containers inside the fume hood before starting work to minimize movement.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[1]
The following diagram illustrates the correct order for putting on your personal protective equipment.
Caption: Sequential workflow for correctly donning PPE.
-
Work Within the Fume Hood: Conduct all manipulations of this compound well inside a chemical fume hood.
-
Avoid Creating Dust or Aerosols: Handle the compound gently to minimize the generation of airborne particles.
-
Immediate Spill Cleanup: In the event of a spill, follow established laboratory procedures for chemical spill cleanup, wearing appropriate PPE.
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence meticulously.
Caption: Systematic procedure for the safe removal of PPE.
Waste Disposal: A Critical Final Step
Proper segregation and disposal of contaminated materials are paramount to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Procedure |
| Contaminated Sharps | Designated Sharps Container for Hazardous Chemical Waste | Dispose of any contaminated needles, razor blades, or other sharps immediately after use.[1] |
| Contaminated PPE | Designated Hazardous Waste Container | Place disposable gloves, shoe covers, and lab coats in a clearly labeled hazardous waste container.[1] Reusable PPE must be decontaminated according to your institution's established procedures. |
| Chemical Waste | Approved Hazardous Waste Container | Dispose of all residual this compound and contaminated materials in a properly labeled and sealed hazardous waste container.[3] |
The following diagram outlines the logical flow for waste segregation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
